Revatropate
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
149926-91-0 |
|---|---|
分子式 |
C19H27NO4S |
分子量 |
365.5 g/mol |
IUPAC 名称 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-[(R)-methylsulfinyl]-2-phenylbutanoate |
InChI |
InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19+,25+/m0/s1 |
InChI 键 |
VGXACJMXDYPFDB-SXMMONRFSA-N |
手性 SMILES |
C[S@@](=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3 |
规范 SMILES |
CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Revatropate; UK-112,166; UK 112166; UK-112 166; Revatropate [INN:BAN]. |
产品来源 |
United States |
Foundational & Exploratory
Revatropate (Revefenacin): A Comprehensive Technical Guide on its Muscarinic Receptor Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Revatropate" did not yield specific results. The following guide is based on "Revefenacin," a long-acting muscarinic antagonist with a well-documented mechanism of action, which is likely the intended compound of interest.
Executive Summary
Revefenacin is a potent and selective long-acting muscarinic antagonist (LAMA) developed for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via nebulization, it provides once-daily bronchodilation by competitively and reversibly inhibiting acetylcholine-mediated bronchoconstriction.[2][4] This document provides an in-depth technical overview of revefenacin's mechanism of action at the muscarinic receptor level, supported by quantitative binding and functional data, detailed experimental protocols, and visual representations of its pharmacological activity.
Mechanism of Action at Muscarinic Receptors
Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, and its binding to muscarinic receptors on airway smooth muscle and submucosal glands is a primary driver of bronchoconstriction and mucus secretion in COPD. Revefenacin exerts its therapeutic effect by acting as a competitive antagonist at these muscarinic receptors, particularly the M3 subtype, which is predominantly responsible for smooth muscle contraction in the bronchioles.
Revefenacin demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5). Its long duration of action is, in part, attributed to its slow dissociation from the M3 receptor. Notably, revefenacin exhibits kinetic selectivity for the M3 receptor over the M2 receptor, as evidenced by a significantly slower dissociation rate from hM3 compared to hM2. This kinetic selectivity is advantageous, as the M2 receptor is involved in feedback inhibition of acetylcholine release, and prolonged blockade of M2 could potentially counteract the desired bronchodilatory effect.
By competitively blocking the binding of acetylcholine to M3 receptors on airway smooth muscle, revefenacin inhibits the downstream signaling cascade that leads to cellular calcium mobilization and subsequent muscle contraction. This results in a potent and sustained bronchodilator response, leading to improved lung function in patients with COPD.
Quantitative Data: Binding Affinities and Dissociation Kinetics
The following table summarizes the binding affinities and dissociation half-life of revefenacin for the human muscarinic receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Dissociation Half-Life (t½) at 37°C |
| hM1 | 9.4 - 10.9 (apparent) | 6.9 minutes |
| hM2 | 9.5 | 6.9 minutes |
| hM3 | 9.7 | 82 minutes |
| hM4 | 8.2 - 9.8 | Not Reported |
| hM5 | 8.2 - 9.8 | Not Reported |
Signaling Pathways and Experimental Workflows
Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction and Revefenacin's Action
Caption: M3 receptor signaling cascade leading to bronchoconstriction and its inhibition by revefenacin.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining revefenacin's binding affinity using a competitive radioligand binding assay.
Experimental Workflow: Calcium Mobilization Functional Assay
Caption: Workflow for assessing revefenacin's functional antagonism through a calcium mobilization assay.
Detailed Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of revefenacin for each of the five human muscarinic receptor subtypes (M1-M5).
-
Receptor Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the recombinant human M1, M2, M3, M4, or M5 receptor subtype.
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used at a concentration near its dissociation constant (Kd).
-
Competitive Binding: The assay is conducted by incubating the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled revefenacin.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC₅₀ (the concentration of revefenacin that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
This assay measures the ability of revefenacin to functionally antagonize agonist-induced activation of the M3 receptor, which is coupled to the Gq protein and subsequent intracellular calcium release.
-
Cell Culture: CHO cells expressing the human M3 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
Assay Procedure: The dye-loaded cells are pre-incubated with varying concentrations of revefenacin or vehicle control. Subsequently, a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the M3 receptors.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The antagonist effect of revefenacin is quantified by determining its IC₅₀ value, which is the concentration required to inhibit 50% of the agonist-induced calcium response.
These experiments assess the functional antagonism of revefenacin in a more physiologically relevant system.
-
Tissue Preparation: Tracheal or bronchial smooth muscle strips are isolated from laboratory animals (e.g., rats, guinea pigs) or from human donor tissue. The tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.
-
Isometric Tension Recording: The tissues are connected to isometric force transducers to record changes in muscle tension (contraction and relaxation).
-
Experimental Protocol: A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine or methacholine) is generated in the absence and presence of increasing concentrations of revefenacin.
-
Data Analysis: The antagonistic potency of revefenacin is determined by calculating the pA₂ value from a Schild plot analysis. The reversibility of the antagonism can be assessed by washout experiments, measuring the time required for the tissue to recover its responsiveness to the agonist after removal of revefenacin.
Conclusion
Revefenacin is a high-affinity, competitive muscarinic antagonist with kinetic selectivity for the M3 receptor subtype over the M2 subtype. Its mechanism of action involves the direct blockade of acetylcholine-induced, M3 receptor-mediated bronchoconstriction in the airways. This pharmacological profile translates into a potent and long-acting bronchodilator effect, making revefenacin an effective once-daily nebulized therapy for the management of COPD. The experimental protocols detailed herein provide a framework for the preclinical characterization of muscarinic receptor antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Revefenacin for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yupelri (revefenacin) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 4. What is the mechanism of Revefenacin? [synapse.patsnap.com]
Revatropate: A Technical Guide to its Discovery and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Revatropate, also known as UK-112166, is a selective antimuscarinic agent that has demonstrated a greater inhibitory effect on M1 and M3 muscarinic acetylcholine receptors compared to the M2 subtype.[1] Developed by Pfizer Central Research, its discovery was part of a broader effort to identify novel therapies for conditions associated with bronchoconstriction and smooth muscle hyperreactivity. This document provides a comprehensive overview of the available scientific and technical information regarding the discovery, mechanism of action, and preclinical findings for this compound. While detailed chemical synthesis pathways and extensive clinical trial data are not publicly available, this guide consolidates the known information to serve as a valuable resource for researchers in the field of pharmacology and drug development.
Discovery and Development
This compound (UK-112166) emerged from a research program at Pfizer Central Research aimed at developing selective M3 muscarinic antagonists. The primary goal was to create a compound that could effectively block the bronchoconstrictor effects of acetylcholine on M3 receptors in the airways while sparing the M2 autoreceptors that regulate acetylcholine release.[2] This selectivity was considered crucial for avoiding the potential for paradoxical bronchoconstriction that can occur with non-selective antagonists like ipratropium.
The key discovery work is documented in a 1997 paper by V.A. Alabaster from Pfizer's Department of Discovery Biology.[2] This publication positioned this compound as a novel antimuscarinic agent with a promising preclinical profile for the treatment of airway obstructive diseases.[2]
Preclinical Rationale and Findings
The development of this compound was based on the hypothesis that a selective M1/M3 antagonist would offer a better therapeutic window than non-selective agents. Preclinical studies in animal models provided evidence to support this. In anesthetized guinea pigs and conscious dogs, this compound demonstrated effective bronchodilator activity without causing significant changes in heart rate, a common side effect associated with M2 receptor blockade.[2]
A key finding from these early studies was that, unlike ipratropium, this compound did not potentiate bronchoconstrictor responses induced by vagal nerve stimulation. This indicated that the inhibitory M2 autoreceptors remained functional, preventing excessive acetylcholine release. Early clinical studies in patients with Chronic Obstructive Airway Disease (COAD) suggested that inhaled this compound was an effective and well-tolerated bronchodilator.
Chemical Structure and Properties
While a detailed synthesis pathway for this compound is not publicly available, its chemical identity has been established.
-
IUPAC Name: [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-[(R)-methylsulfinyl]-2-phenylbutanoate
-
Molecular Formula: C₁₉H₂₇NO₄S
-
Synonyms: UK-112,166, UK-112166
Synthesis Pathway
A detailed, step-by-step synthesis pathway for this compound is not described in publicly available literature or patents. The molecule is a complex ester of (R)-quinuclidin-3-ol, and its synthesis would likely involve the preparation of the chiral acid side chain and its subsequent esterification with the quinuclidinol moiety. General methods for the synthesis of quinuclidinyl esters are known in the patent literature but a specific process for this compound has not been identified.
Mechanism of Action: Selective M1/M3 Muscarinic Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M1 and M3 subtypes over the M2 subtype. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.
The M1 and M3 receptor subtypes are coupled to Gq/11 proteins. Upon activation by acetylcholine, these receptors initiate a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels in smooth muscle cells, such as those in the bronchioles and the bladder, lead to muscle contraction.
By competitively blocking the binding of acetylcholine to M1 and M3 receptors, this compound prevents this signaling cascade, leading to smooth muscle relaxation and a reduction in secretions.
Receptor Selectivity Profile
The key characteristic of this compound is its selectivity for M1 and M3 receptors over M2 receptors. The Alabaster (1997) paper notes a significant selectivity margin.
| Receptor Subtype | Relative Selectivity | Tissues Used in Preclinical Studies |
| M1 | ~50-fold higher than M2 | Guinea pig trachea, Rabbit vas deferens |
| M3 | ~50-fold higher than M2 | Guinea pig trachea, Rabbit vas deferens |
| M2 | Baseline | Atria |
Data derived from Alabaster VA. Life Sci. 1997;60(13-14):1053-60.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of M1/M3 receptor activation and its antagonism by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and for the clinical trials mentioned in the literature are not publicly available. The preclinical in vivo and in vitro experiments are briefly described in the 1997 Life Sciences article by V.A. Alabaster. These involved standard pharmacological preparations for assessing muscarinic receptor activity, such as isolated guinea pig trachea and rabbit vas deferens for M1/M3 activity, and atria for M2 activity. In vivo studies were conducted in anesthetized guinea pigs and conscious dogs to evaluate bronchodilator effects and cardiovascular responses.
Clinical Data
While early clinical studies in COAD patients were reported to have been conducted and showed that inhaled this compound was an effective and well-tolerated bronchodilator, no quantitative data from these or any subsequent clinical trials are available in the public domain. Therefore, a summary of clinical efficacy, pharmacokinetics, and safety in tabular format cannot be provided.
Conclusion
This compound (UK-112166) is a selective M1/M3 muscarinic antagonist that showed promise in early preclinical and clinical development for the treatment of obstructive airway diseases. Its selectivity for M1 and M3 receptors over the M2 subtype was a key feature, suggesting a potential for a favorable side effect profile compared to non-selective antagonists. However, a comprehensive public record of its development, including a detailed synthesis pathway and extensive clinical trial data, is not available. This technical guide provides a consolidated overview of the existing knowledge on this compound, primarily drawing from the foundational research published in the late 1990s. Further research and disclosure of development data would be necessary to fully elucidate the therapeutic potential and complete profile of this compound.
References
Revatropate: A Technical Guide to its Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Revatropate (also known as UK-112166) is a potent and selective antimuscarinic agent. Pharmacodynamic studies have demonstrated its high affinity for M1 and M3 muscarinic acetylcholine receptors, with significantly lower affinity for the M2 subtype. This selectivity profile suggests its potential therapeutic utility in conditions where blockade of M1 and M3 receptor-mediated effects is desired, without significantly impacting cardiac function regulated by M2 receptors. This compound has been investigated for its potential in treating urge urinary incontinence, functional bowel disorders, and airway obstructive diseases. This document provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, receptor affinity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its therapeutic and pharmacological effects are derived from its ability to selectively block the binding of the endogenous neurotransmitter, acetylcholine, to M1 and M3 receptor subtypes. This antagonism prevents the activation of the associated downstream signaling pathways.
Signaling Pathways
The M1 and M3 muscarinic receptors are coupled to the Gq/11 family of G-proteins. Upon agonist binding, these receptors activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction and glandular secretion.
This compound, by blocking the initial receptor activation, inhibits this entire downstream cascade, leading to smooth muscle relaxation and reduced secretions in tissues where M1 and M3 receptors are predominant. The relative sparing of M2 receptors, which are primarily coupled to Gi proteins and mediate inhibitory effects such as slowing of the heart rate, underscores the selectivity of this compound.
Figure 1. this compound antagonism of the M1/M3-Gq/11 signaling pathway.
Quantitative Pharmacodynamic Data
Functional studies have demonstrated that this compound exhibits approximately 50-fold greater selectivity for M1 and M3 receptors over the M2 receptor subtype. This selectivity has been determined in various isolated tissue preparations that are known to predominantly express one of these receptor subtypes.
| Parameter | Receptor Subtype | Test System | Value | Reference |
| Selectivity Ratio | M1/M3 vs. M2 | Functional Assays in Isolated Tissues | ~50-fold | [Alabaster, 1997] |
Note: Specific pA2 or Ki values from the primary literature were not publicly available at the time of this review. The selectivity is based on functional antagonism studies.
Experimental Protocols
The pharmacodynamic profile of this compound was established using classical pharmacological functional assays in isolated tissues. These methods allow for the determination of a drug's potency (e.g., as a pA2 value for an antagonist) at specific receptor subtypes that mediate a physiological response.
Functional Antagonism Workflow
The general workflow for determining the antagonist potency of this compound involves preparing isolated tissues, mounting them in an organ bath, eliciting a contractile response with a muscarinic agonist, and then measuring the ability of increasing concentrations of this compound to inhibit this response.
Figure 2. General experimental workflow for determining antagonist potency (pA2) via functional assays.
M3 Receptor Antagonism (Guinea Pig Trachea)
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into a spiral strip or rings, and epithelium may be removed.
-
Apparatus: The tissue is suspended in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2. Changes in isometric tension are recorded using a force-displacement transducer.
-
Protocol:
-
The tissue is equilibrated under a resting tension of 1 g for at least 60 minutes, with washes every 15 minutes.
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the EC50.
-
The tissue is washed to return to baseline.
-
The preparation is incubated with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
The cumulative concentration-response curve to the agonist is repeated in the presence of this compound.
-
Steps 3-5 are repeated with increasing concentrations of this compound.
-
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to construct a Schild plot, from which the pA2 value is determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50.
M1 Receptor Antagonism (Rabbit Vas Deferens)
-
Tissue Preparation: Male New Zealand White rabbits are euthanized. The vasa deferentia are removed, cleaned of connective tissue, and placed in Krebs-Henseleit solution.
-
Apparatus: The tissue is mounted in an organ bath and stimulated electrically with platinum electrodes to elicit twitch contractions, which are primarily mediated by the release of ATP from sympathetic nerves. These twitch responses are modulated by presynaptic M1 receptors.
-
Protocol:
-
The tissue is equilibrated and subjected to electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration) to produce stable twitch contractions.
-
The M1-selective agonist McN-A-343 is added cumulatively to inhibit the twitch contractions.
-
Following washout, the tissue is incubated with this compound.
-
The concentration-response curve to McN-A-343 is repeated in the presence of this compound.
-
-
Data Analysis: The antagonism of the McN-A-343-induced inhibition of twitch contractions is quantified to determine the potency of this compound at M1 receptors.
M2 Receptor Antagonism (Guinea Pig Atria)
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The atria are dissected and mounted.
-
Apparatus: Spontaneously beating right atria or electrically paced (e.g., 1 Hz) left atria are suspended in an organ bath. The rate of contraction (chronotropy) or the force of contraction (inotropy) is measured.
-
Protocol:
-
The atria are allowed to equilibrate until a stable rate or force of contraction is achieved.
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is performed to measure the negative chronotropic or inotropic effect.
-
Following washout, the tissue is incubated with this compound.
-
The agonist concentration-response curve is repeated in the presence of this compound.
-
-
Data Analysis: The ability of this compound to antagonize the agonist-induced decrease in heart rate or force of contraction is quantified to determine its potency at M2 receptors.
Summary and Conclusion
This compound is a selective M1/M3 muscarinic receptor antagonist. Its pharmacodynamic profile, characterized by potent inhibition of M1 and M3 receptors with a significantly lower effect on M2 receptors, makes it a candidate for targeted therapy of diseases involving smooth muscle hyperreactivity and excessive glandular secretions, while potentially minimizing cardiac side effects. The functional assays in isolated tissues such as guinea pig trachea, rabbit vas deferens, and guinea pig atria have been instrumental in elucidating this selectivity. Further research to define its binding affinities (Ki values) through radioligand binding assays would provide a more complete understanding of its molecular interactions.
In Vitro Affinity of Revatropate for the M1 Muscarinic Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The primary characterization of Revatropate's in vitro pharmacology indicates a significant selectivity for M1 and M3 receptors over the M2 subtype.
Table 1: Qualitative Selectivity Profile of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Relative Inhibitory Effect | Supporting Evidence |
| M1 | High | Approximately 50-fold greater than for M2 receptors[1] |
| M2 | Low | Used as a benchmark for selectivity[1] |
| M3 | High | Approximately 50-fold greater than for M2 receptors[1] |
Experimental Protocols
The following sections describe the probable experimental methodologies used to determine the muscarinic receptor affinity of this compound, based on standard pharmacological practices and the tissues mentioned in the key literature[1].
Functional Assays in Isolated Tissues
Functional assays on isolated tissues are a cornerstone of classical pharmacology for characterizing receptor antagonists. These experiments measure the ability of an antagonist to inhibit the response of a tissue to a known agonist. The potency of the antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
1. M1 Receptor Affinity (Rabbit Vas Deferens)
-
Objective: To determine the affinity of this compound for the M1 muscarinic receptor.
-
Tissue Preparation: The vas deferens is isolated from a male rabbit and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Experimental Procedure:
-
A cumulative concentration-response curve to a muscarinic agonist known to act on M1 receptors in this tissue (e.g., McN-A-343) is established.
-
The tissue is then washed and incubated with a known concentration of this compound for a predetermined equilibration period.
-
A second cumulative concentration-response curve to the same agonist is then generated in the presence of this compound.
-
This process is repeated with increasing concentrations of this compound.
-
-
Data Analysis: The magnitude of the rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis.
2. M3 Receptor Affinity (Guinea Pig Trachea)
-
Objective: To determine the affinity of this compound for the M3 muscarinic receptor.
-
Tissue Preparation: The trachea is isolated from a guinea pig, cut into rings, and mounted in an organ bath under similar conditions to the vas deferens preparation.
-
Experimental Procedure:
-
A cumulative concentration-response curve to a muscarinic agonist that induces tracheal smooth muscle contraction via M3 receptors (e.g., carbachol or acetylcholine in the presence of a cholinesterase inhibitor) is established.
-
Following a washout period, the tissue is incubated with this compound.
-
A subsequent agonist concentration-response curve is generated.
-
-
Data Analysis: The pA2 value for this compound at the M3 receptor is determined using Schild plot analysis.
3. M2 Receptor Affinity (Guinea Pig Atria)
-
Objective: To determine the affinity of this compound for the M2 muscarinic receptor.
-
Tissue Preparation: The atria are isolated from a guinea pig heart and mounted in an organ bath. The spontaneous rate of atrial contraction is measured.
-
Experimental Procedure:
-
A cumulative concentration-response curve to a muscarinic agonist that decreases the heart rate via M2 receptor activation (e.g., carbachol) is performed.
-
The atria are then incubated with this compound.
-
A second agonist concentration-response curve is generated in the presence of the antagonist.
-
-
Data Analysis: The pA2 value for this compound at the M2 receptor is calculated from the rightward shift of the agonist concentration-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
References
Revatropate's Effect on Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Revatropate is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting a significant preference for M1 and M3 subtypes over the M2 subtype. This selectivity profile underpins its therapeutic potential in conditions characterized by smooth muscle hyperreactivity, such as urge urinary incontinence and functional bowel disorders. This technical guide provides an in-depth analysis of the pharmacological effects of this compound on smooth muscle contraction, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimuscarinic agents.
Introduction
Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system, with the parasympathetic branch playing a crucial role through the release of acetylcholine (ACh). ACh acts on muscarinic receptors on the surface of smooth muscle cells, initiating a signaling cascade that leads to contraction. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the primary mediator of smooth muscle contraction in various organs, including the bladder, gastrointestinal tract, and airways.
This compound (UK-112166) is a novel antimuscarinic compound identified for its distinct selectivity profile. Unlike non-selective antagonists, this compound demonstrates a significantly higher affinity for M1 and M3 receptors. This targeted antagonism is hypothesized to reduce the incidence of adverse effects associated with the blockade of M2 receptors, which are predominantly found in cardiac tissue and are involved in regulating heart rate. This guide delves into the preclinical data that characterizes this compound's inhibitory action on smooth muscle contraction.
Mechanism of Action: M3 Receptor Antagonism
The contractile effect of acetylcholine on smooth muscle is primarily mediated by the activation of M3 muscarinic receptors. This process involves a well-defined signaling pathway that culminates in the elevation of intracellular calcium levels and the subsequent activation of the contractile apparatus. This compound exerts its inhibitory effect by competitively blocking the binding of acetylcholine to M3 receptors, thereby disrupting this signaling cascade.
Signaling Pathway of M3 Receptor-Mediated Smooth Muscle Contraction
The activation of M3 receptors by acetylcholine initiates a cascade of intracellular events, as depicted in the diagram below.
Early Research on Revatropate for Bladder Overactivity: A Technical Review of a Novel Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revatropate (also known as UK-112166) is a novel antimuscarinic agent that was investigated for its therapeutic potential in conditions characterized by smooth muscle hyperactivity. Early research identified this compound as having a greater inhibitory effect on M1 and M3 muscarinic acetylcholine receptors compared to the M2 subtype.[1][2] This selectivity profile suggested potential applications in treating conditions such as overactive bladder (OAB), where M3 receptor-mediated detrusor muscle contraction is a key pathophysiological mechanism. This technical guide synthesizes the limited publicly available data on the early research of this compound, focusing on its pharmacological profile and its proposed, though not extensively documented, investigation for bladder overactivity.
Pharmacological Profile of this compound
The foundational research on this compound highlighted its selectivity for M1 and M3 muscarinic receptors. An early publication by Alabaster (1997) reported that this compound demonstrated approximately 50-fold selectivity for M1 and M3 receptors over the M2 receptor subtype. This selectivity was observed in functional studies using guinea pig trachea and rabbit vas deferens. The primary focus of this early work was on airway obstructive diseases, where M3 receptor antagonism leads to bronchodilation.
Quantitative Data
A comprehensive search of scientific literature and clinical trial databases did not yield specific quantitative data such as IC50 or Ki values for this compound's binding affinity to muscarinic receptor subtypes, particularly in human bladder tissue. The available information is qualitative, emphasizing its preference for M1 and M3 receptors.
Due to the absence of specific quantitative data from preclinical or clinical studies of this compound for bladder overactivity, a comparative data table cannot be constructed at this time.
Mechanism of Action in Bladder Overactivity
The therapeutic rationale for using a muscarinic antagonist like this compound in OAB stems from the role of acetylcholine in bladder function.
Signaling Pathway of Muscarinic M3 Receptor in the Bladder
The binding of acetylcholine to M3 receptors on the detrusor smooth muscle of the bladder initiates a signaling cascade that leads to muscle contraction. A simplified representation of this pathway is provided below.
This compound, as an M3 antagonist, would competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting this contraction pathway and alleviating the symptoms of overactive bladder.
Experimental Protocols
Detailed experimental protocols from preclinical or clinical studies of this compound specifically for bladder overactivity are not available in published literature. However, a general experimental workflow for evaluating a potential OAB drug candidate can be outlined.
General Experimental Workflow for Preclinical Evaluation of an M3 Antagonist for OAB
Conclusion
This compound was identified in early research as a promising M1/M3 selective muscarinic antagonist. While its investigation for urge urinary incontinence has been noted, there is a significant lack of publicly available, in-depth technical data and detailed experimental protocols from preclinical and clinical studies specifically for bladder overactivity. The information that is accessible primarily points to its initial evaluation for respiratory conditions. Consequently, a comprehensive technical guide with extensive quantitative data, detailed methodologies, and specific signaling and workflow diagrams for its application in OAB cannot be fully realized at this time. Further research or the publication of previously undisclosed data would be necessary to fully evaluate the potential of this compound as a treatment for overactive bladder.
References
Revatropate (CAS RN: 149926-91-0): A Technical Guide on a Selective Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Revatropate (also known as UK-112166) is a potent and selective antimuscarinic agent that has demonstrated a significant preference for M1 and M3 muscarinic acetylcholine receptors over the M2 subtype.[1][2] This selectivity profile suggests potential therapeutic applications in conditions where inhibition of M1 and M3 receptors is desired without the cardiac side effects associated with M2 receptor blockade. Investigated primarily for respiratory conditions, early clinical studies have shown its efficacy as a bronchodilator in patients with Chronic Obstructive Pulmonary Disease (COPD).[1] this compound has also been identified as a compound for potential study in the treatment of urge urinary incontinence and functional bowel disorders.[2] This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, pharmacological properties, and a summary of preclinical and clinical findings. Due to the limited publicly available data, this guide synthesizes the existing information and highlights areas where further research is needed.
Introduction
Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in a variety of physiological functions. The five subtypes of muscarinic receptors (M1-M5) represent important targets for therapeutic intervention in a range of diseases. This compound emerged as a promising drug candidate due to its selective antagonist activity at M1 and M3 receptors, which are predominantly located in the central nervous system, exocrine glands, and smooth muscle, while sparing M2 receptors, which are primarily found in the heart. This selectivity is crucial for minimizing cardiac side effects, such as tachycardia, that are often associated with non-selective muscarinic antagonists.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 149926-91-0 | --INVALID-LINK-- |
| Synonyms | UK-112,166, UK-112166 | --INVALID-LINK-- |
| Molecular Formula | C19H27NO4S | --INVALID-LINK-- |
| Molecular Weight | 365.5 g/mol | --INVALID-LINK-- |
Mechanism of Action and Pharmacology
This compound is a competitive antagonist of acetylcholine at muscarinic receptors. Its therapeutic potential stems from its selectivity for M1 and M3 receptors over the M2 subtype.
Receptor Selectivity
Preclinical studies have demonstrated that this compound possesses a significant selectivity for M1 and M3 receptors.
| Receptor Subtype | Selectivity Ratio (vs. M2) | Tissue/Model System | Reference |
| M1 | ~50-fold | Guinea pig trachea, Rabbit vas deferens | [1] |
| M3 | ~50-fold | Guinea pig trachea, Rabbit vas deferens | |
| M2 | 1-fold (Reference) | Guinea pig atria |
Note: Specific Ki or IC50 values for this compound binding to muscarinic receptor subtypes are not publicly available in the reviewed literature. The data presented is based on functional assay results.
Signaling Pathway
The antagonistic action of this compound at M1 and M3 receptors inhibits the downstream signaling cascades initiated by acetylcholine. These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately resulting in smooth muscle contraction and glandular secretion. By blocking the initial receptor activation, this compound prevents these cellular responses.
Preclinical Studies
In Vitro Functional Assays
The M1/M3 versus M2 selectivity of this compound was established using isolated tissue preparations.
-
M1/M3 Activity: Assessed in guinea pig trachea and rabbit vas deferens, where this compound demonstrated potent antagonist activity.
-
M2 Activity: Evaluated in guinea pig atria, where significantly higher concentrations of this compound were required to elicit an antagonistic effect.
Detailed experimental protocols for these functional assays are not publicly available. A hypothetical workflow for such an assay is presented below.
In Vivo Animal Models
The selectivity profile of this compound observed in vitro was confirmed in vivo.
-
Anesthetized Guinea Pigs: this compound demonstrated bronchodilator activity without significant effects on heart rate, indicative of M2 receptor sparing.
-
Conscious Dogs: Similar to the guinea pig model, this compound produced bronchodilation without inducing tachycardia.
Furthermore, in contrast to the non-selective antagonist ipratropium, this compound did not potentiate bronchoconstrictor responses induced by vagal nerve stimulation, suggesting that inhibitory M2 autoreceptors remained functional.
Quantitative data from these in vivo studies, such as ED50 values, are not publicly available.
Clinical Studies
Chronic Obstructive Pulmonary Disease (COPD)
Early clinical trials in patients with COPD indicated that inhaled this compound was an effective bronchodilator and was well-tolerated.
Specific details regarding the study design, patient population, dosage, and quantitative efficacy and safety outcomes of these trials are not available in the public domain.
Urge Urinary Incontinence and Functional Bowel Disorders
This compound has been identified as a compound of interest for the study of urge urinary incontinence and functional bowel disorders. However, no clinical trial data for these indications have been publicly reported.
Pharmacokinetics and Metabolism
There is a lack of publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolic profile of this compound in either animals or humans.
Synthesis
Detailed synthetic procedures for this compound (UK-112166) are not described in the available scientific literature.
Conclusion and Future Directions
This compound is a selective M1/M3 muscarinic antagonist that has shown promise in preclinical models and early clinical trials for COPD. Its key advantage lies in its M2-sparing profile, which suggests a lower risk of cardiac side effects compared to non-selective antagonists. While it has been proposed for investigation in urge urinary incontinence and functional bowel disorders, a significant gap exists in the publicly available data regarding its clinical efficacy and safety in these indications. Furthermore, detailed information on its pharmacokinetics, metabolism, and specific quantitative pharmacological parameters is lacking.
For drug development professionals, the selective profile of this compound makes it an interesting scaffold for the design of novel muscarinic antagonists. Further research would be necessary to fully elucidate its therapeutic potential, including comprehensive clinical trials for its proposed indications and detailed pharmacokinetic and toxicological studies. The limited availability of data since the late 1990s may suggest that its development was discontinued, but the underlying reasons for this are not publicly known. Future research efforts could focus on re-evaluating this compound or its analogues in the context of modern drug discovery and development paradigms.
References
Understanding the selectivity of Revatropate for M3 vs M2 receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revatropate is a muscarinic receptor antagonist that has been investigated for its potential therapeutic applications, particularly in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). A key aspect of its pharmacological profile is its selectivity for the M3 muscarinic acetylcholine receptor (mAChR) over the M2 subtype. This selectivity is clinically significant because M3 receptors are primarily responsible for smooth muscle contraction in the bronchi and bladder, making them a prime target for bronchodilators and treatments for overactive bladder. Conversely, M2 receptors are predominantly found in the heart, where their stimulation leads to a decrease in heart rate. Therefore, a high degree of M3 selectivity is desirable to achieve therapeutic effects in the airways while minimizing potential cardiac side effects.
This technical guide provides a comprehensive overview of the selectivity of this compound for M3 versus M2 receptors, including available quantitative data, detailed experimental protocols for assessing such selectivity, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: this compound's M3 vs. M2 Selectivity
| Compound | Target Tissues/Receptors | Reported Selectivity (M3 vs. M2) | Source |
| This compound | M3: Guinea pig trachea, Rabbit vas deferensM2: Guinea pig atria | ~50-fold | Alabaster, V.A. (1997)[1] |
This reported 50-fold selectivity indicates that this compound is significantly more potent at blocking the effects of acetylcholine at M3 receptors compared to M2 receptors. This profile was also observed in in vivo studies in anesthetized guinea pigs and conscious dogs, where this compound demonstrated bronchodilator activity without affecting heart rate.[1]
Experimental Protocols for Determining M3 vs. M2 Selectivity
The determination of a compound's selectivity for different receptor subtypes involves a combination of in vitro binding and functional assays. The following are detailed methodologies representative of the key experiments used to characterize compounds like this compound.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand.
Objective: To determine the Ki of this compound for M2 and M3 muscarinic receptors.
Materials:
-
Membrane Preparations: Cell membranes from cell lines stably expressing either human M2 or M3 muscarinic receptors (e.g., CHO-K1 cells), or tissue homogenates rich in either receptor subtype (e.g., rat heart for M2, guinea pig ileum for M3).
-
Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective antagonist like atropine (1 µM).
-
Assay Buffer: e.g., 20 mM HEPES, pH 7.4.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (typically close to its Kd value) and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Schild Analysis)
Functional assays measure the effect of a compound on the physiological response mediated by a receptor. For antagonists, this is often done by measuring their ability to inhibit the response to an agonist. The potency of a competitive antagonist is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
Objective: To determine the pA2 of this compound at M2 and M3 receptors in isolated tissues.
Materials:
-
Isolated Tissues:
-
M3-rich tissue: Guinea pig trachea or ileum.
-
M2-rich tissue: Guinea pig atria.
-
-
Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isotonic Transducer and Data Acquisition System: To measure tissue contraction or changes in heart rate.
-
Agonist: A muscarinic agonist such as carbachol or methacholine.
-
Antagonist: this compound.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a set period.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist.
-
Antagonist Incubation: Wash the tissue and then incubate with a fixed concentration of this compound for a predetermined time to allow for equilibrium.
-
Second Agonist Concentration-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value.
-
The selectivity is then determined by comparing the Ki or pA2 values obtained for the M3 and M2 receptors.
Signaling Pathways and Experimental Workflow
M2 and M3 Muscarinic Receptor Signaling Pathways
The differential signaling pathways of M2 and M3 receptors are the basis for their distinct physiological effects.
Caption: M3 receptor signaling pathway leading to smooth muscle contraction.
Caption: M2 receptor signaling pathway leading to decreased heart rate.
Experimental Workflow for Determining Receptor Selectivity
The logical flow of experiments to determine the M3 vs. M2 selectivity of a compound like this compound is outlined below.
Caption: Workflow for determining M3 vs. M2 receptor selectivity.
Conclusion
The available evidence indicates that this compound is a potent muscarinic antagonist with a significant selectivity for M3 receptors over M2 receptors, reportedly by a factor of approximately 50-fold. This pharmacological profile suggests its potential as a therapeutic agent that can target M3-mediated responses, such as bronchoconstriction, while minimizing M2-mediated cardiac side effects. The determination of such selectivity relies on rigorous in vitro pharmacological studies, including radioligand binding assays and functional tissue bath experiments, which together provide a comprehensive understanding of a drug's interaction with its intended and unintended receptor targets. Further research and access to primary data would allow for a more detailed quantitative analysis of this compound's selectivity profile.
References
Revatropate: A Technical Whitepaper on its Potential as a Selective Antimuscarinic Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Revatropate (also known as UK-112166) is a novel antimuscarinic agent that has been investigated for its therapeutic potential in conditions characterized by smooth muscle dysfunction. As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), this compound exhibits a notable selectivity profile that distinguishes it from non-selective agents. This selectivity may offer a superior therapeutic window by minimizing mechanism-based side effects. This whitepaper will delve into the known pharmacological properties of this compound, its mechanism of action, and its potential clinical applications based on available preclinical and clinical data.
Mechanism of Action and Selectivity
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine. Its therapeutic potential stems from its selectivity for M1 and M3 receptor subtypes over the M2 subtype.[1][2]
The differential effects of this compound on muscarinic receptor subtypes are crucial to its pharmacological profile:
-
M1 and M3 Receptor Antagonism: M1 receptors are prevalent in parasympathetic ganglia, and their blockade can reduce cholinergic neurotransmission. M3 receptors are primarily located on smooth muscle cells and glandular tissue, where their antagonism leads to smooth muscle relaxation and reduced secretions. The inhibitory action of this compound on these receptors is the basis for its potential utility in respiratory and gastrointestinal disorders.[1][2]
-
M2 Receptor Sparing: M2 receptors are found on the heart, where they mediate a decrease in heart rate, and importantly, as presynaptic autoreceptors on cholinergic nerve terminals. Inhibition of these M2 autoreceptors by non-selective antagonists can lead to an undesirable increase in acetylcholine release, potentially counteracting the therapeutic effect and exacerbating certain conditions. This compound's relative sparing of M2 receptors is a key advantage, as it avoids this feedback potentiation of cholinergic responses.
Preclinical and Clinical Data
While detailed quantitative data from preclinical studies are scarce in the public literature, the available information provides a qualitative understanding of this compound's pharmacological profile.
Receptor Selectivity Profile
The primary literature suggests a significant selectivity of this compound for M1 and M3 receptors over the M2 subtype.
| Receptor Subtype | Effect of this compound | Reported Selectivity |
| M1 Muscarinic Receptor | Antagonist | High Affinity |
| M2 Muscarinic Receptor | Low Affinity Antagonist | ~50-fold lower affinity compared to M1/M3 |
| M3 Muscarinic Receptor | Antagonist | High Affinity |
Table 1: Qualitative summary of this compound's muscarinic receptor selectivity profile.
In-Vivo Studies and Clinical Investigations
Respiratory Disorders: Early clinical studies in patients with Chronic Obstructive Airway Disease (COPD) indicated that inhaled this compound was an effective and well-tolerated bronchodilator.[3] Its M3 antagonism on airway smooth muscle leads to bronchodilation, while its M2-sparing property prevents the paradoxical bronchoconstriction that can be seen with non-selective antagonists.
A study on horses with heaves (recurrent airway obstruction), a condition analogous to human asthma, demonstrated that inhaled this compound is a safe and effective bronchodilator.
Urinary and Gastrointestinal Disorders: this compound has also been studied for the treatment of urge urinary incontinence and functional bowel disorders, where M3 receptor-mediated smooth muscle contraction plays a significant role in the pathophysiology.
Experimental Protocols
Detailed in-vitro experimental protocols for determining the binding affinities and functional activity of this compound are not available in the peer-reviewed literature accessed. However, the following outlines the general methodologies that would be employed in such studies and a summary of a clinical experimental design.
General In-Vitro Pharmacology Protocols (Hypothetical)
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing human recombinant M1, M2, or M3 receptors.
-
Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [3H]-pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3).
-
Perform competition binding experiments by adding increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand at equilibrium.
-
Calculate the IC50 value for this compound at each receptor and convert it to a Ki value using the Cheng-Prusoff equation.
-
In-Vitro Functional Assays:
-
Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound at M1, M2, and M3 receptors.
-
Methodology (example for M3):
-
Use isolated tissue preparations known to express specific muscarinic receptor subtypes (e.g., guinea pig trachea or ileum for M3).
-
Mount the tissues in an organ bath containing a physiological salt solution and measure isometric contractions.
-
Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol).
-
Repeat the agonist concentration-response curve in the presence of increasing concentrations of this compound.
-
Determine the Schild plot to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Clinical Study Protocol in Horses with Heaves
The following is a summary of the experimental design from the study by McGorum et al. (2012):
-
Study Design: A blinded, controlled, dose-escalation, and crossover study.
-
Subjects: Six horses with a history of heaves.
-
Protocol 1 (Dose Escalation):
-
Treatments: Inhaled this compound (1, 2, and 7 mg), inhaled saline (negative control), and inhaled ipratropium bromide (0.3, 0.7, and 2 mg; positive control).
-
Assessments: Airway function, gastrointestinal sound score, and iris function were monitored.
-
-
Protocol 2 (Duration of Action):
-
Treatments: Inhaled this compound (1 mg), ipratropium (0.3 mg), and saline.
-
Assessments: Indices of airway function and clinical scores of breathing effort were monitored over 24 hours.
-
Signaling Pathways
The therapeutic effects of this compound are mediated by its blockade of specific G-protein coupled receptor (GPCR) signaling pathways initiated by acetylcholine.
References
Methodological & Application
Revatropate Protocol for In Vivo Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revatropate is an antimuscarinic compound with high selectivity for the M3 and M1 muscarinic acetylcholine receptors over the M2 subtype.[1][2] This selectivity profile suggests therapeutic potential in conditions characterized by smooth muscle overactivity and certain glandular hypersecretions, such as urge urinary incontinence (overactive bladder) and functional bowel disorders, including irritable bowel syndrome (IBS). These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at M3 and M1 muscarinic receptors. In the bladder, M3 receptor activation is the primary mediator of detrusor muscle contraction. By blocking these receptors, this compound is expected to reduce involuntary bladder contractions and increase bladder capacity. In the gastrointestinal tract, M3 receptors mediate smooth muscle contraction and peristalsis. This compound's antagonism of these receptors may alleviate symptoms of IBS, such as abdominal cramping and diarrhea. The M1 receptor involvement may also play a role in modulating neurotransmission in the enteric nervous system.
Preclinical In Vivo Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on its mechanism of action, the following models are recommended:
For Urge Urinary Incontinence (Overactive Bladder)
-
Cystometry in Anesthetized or Conscious Rats/Guinea Pigs: This is a standard method to assess bladder function. It involves infusing saline into the bladder and measuring bladder pressure, capacity, and the frequency of non-voiding contractions.
-
Volume-Induced Bladder Contraction Model in Anesthetized Rats: This model assesses the drug's ability to inhibit cholinergic-mediated bladder contractions.
-
Models of Bladder Overactivity: These can be induced by chemical irritants (e.g., cyclophosphamide) or partial urethral obstruction to mimic the pathophysiology of overactive bladder.
For Functional Bowel Disorders (Irritable Bowel Syndrome)
-
Stress-Induced Visceral Hypersensitivity Models: Chronic stress models, such as water avoidance stress or maternal separation in rodents, can induce visceral hypersensitivity, a key feature of IBS.
-
Gastrointestinal Transit Models: These models, often using a charcoal meal, measure the rate of passage of contents through the gastrointestinal tract. This compound is expected to slow transit.
-
Colorectal Distension Model: This model assesses visceral pain by measuring the abdominal response to balloon distension of the colon.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data for this compound based on preclinical studies of similar selective M3 muscarinic antagonists.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| Tmax (h) | N/A | 1.5 ± 0.5 |
| Cmax (ng/mL) | 250 ± 50 | 80 ± 20 |
| AUC (ng*h/mL) | 450 ± 90 | 300 ± 60 |
| t½ (h) | 2.0 ± 0.4 | 2.5 ± 0.6 |
| Bioavailability (%) | N/A | ~15 |
| Plasma Protein Binding (%) | >95 | >95 |
Table 2: Hypothetical Efficacy of this compound in a Rat Cystometry Model
| Treatment Group | Dose (mg/kg, IV) | Bladder Capacity (% Increase) | Frequency of Non-Voiding Contractions (% Decrease) |
| Vehicle | - | 0 ± 5 | 0 ± 8 |
| This compound | 0.1 | 25 ± 7 | 40 ± 10 |
| This compound | 0.3 | 55 ± 12 | 75 ± 15 |
| This compound | 1.0 | 80 ± 15 | 90 ± 8 |
| *p < 0.05 compared to vehicle |
Table 3: Hypothetical Efficacy of this compound in a Mouse Gastrointestinal Transit Model
| Treatment Group | Dose (mg/kg, PO) | Charcoal Transit (% of Intestinal Length) |
| Vehicle | - | 85 ± 5 |
| This compound | 1 | 70 ± 8 |
| This compound | 3 | 55 ± 10 |
| This compound | 10 | 40 ± 7 |
| p < 0.05 compared to vehicle |
Experimental Protocols
Protocol 1: Cystometry in Anesthetized Female Sprague-Dawley Rats
Objective: To evaluate the effect of this compound on bladder function.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Urethane anesthesia
-
Polyethylene catheters
-
Infusion pump
-
Pressure transducer and data acquisition system
-
This compound solution and vehicle control
Procedure:
-
Anesthetize rats with urethane (1.2 g/kg, intraperitoneally).
-
Perform a midline abdominal incision to expose the bladder.
-
Insert a catheter into the bladder dome for saline infusion and pressure measurement.
-
Ligate the urethra to prevent leakage.
-
Allow the animal to stabilize for 30 minutes.
-
Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record bladder pressure continuously.
-
After a baseline period of stable bladder contractions, administer this compound or vehicle intravenously.
-
Continue recording bladder pressure for at least 60 minutes post-administration.
-
Analyze the data for changes in bladder capacity, micturition pressure, and the frequency and amplitude of non-voiding contractions.
Protocol 2: Gastrointestinal Transit (Charcoal Meal) in Mice
Objective: To assess the effect of this compound on gastrointestinal motility.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic)
-
This compound solution and vehicle control
-
Oral gavage needles
Procedure:
-
Fast mice overnight with free access to water.
-
Administer this compound or vehicle by oral gavage.
-
After a predetermined time (e.g., 30 minutes), administer the charcoal meal by oral gavage.
-
After a set time (e.g., 20 minutes), humanely euthanize the mice.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pylorus.
-
Calculate the gastrointestinal transit as a percentage of the total intestinal length.
Safety and Toxicology Assessment
Preclinical safety evaluation is crucial. Key endpoints to monitor in repeat-dose toxicology studies include:
-
Clinical Observations: Daily monitoring for any changes in behavior, appearance, or activity.
-
Body Weight and Food/Water Consumption: Measured regularly.
-
Ophthalmoscopy: To check for any ocular changes.
-
Electrocardiography (ECG): To assess cardiovascular safety, particularly potential effects on heart rate and QT interval, although this compound's M2 selectivity should minimize cardiac effects.
-
Clinical Pathology: Hematology and serum chemistry at termination.
-
Organ Weights and Histopathology: Gross and microscopic examination of major organs.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. The provided protocols and hypothetical data, based on compounds with a similar mechanism of action, offer a robust starting point for preclinical studies. Researchers should adapt these protocols as necessary based on emerging data and specific experimental objectives.
References
- 1. Pharmacokinetics/pharmacodynamics analysis of the relationship between the in vivo micturition pressure and receptor occupancy of (R)-oxybutynin and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of Hypatropate in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hypatropate is a novel, hydrophobic small molecule with potential therapeutic applications. Due to its poor aqueous solubility, developing a reliable method for its dissolution is critical for in vitro studies, including cell-based assays. These application notes provide a comprehensive guide to solubilizing Hypatropate for cell culture experiments, ensuring consistent and reproducible results. The protocols outlined below offer step-by-step instructions for preparing stock solutions, determining optimal solvent concentrations, and conducting downstream cellular assays.
Data Presentation
Table 1: Solubility of Hypatropate in Common Solvents
| Solvent | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | >50 | Forms a clear, colorless solution. |
| Ethanol (100%) | ~25 | Forms a clear, colorless solution. |
| Methanol | ~15 | Forms a clear, colorless solution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | <0.01 | Insoluble, forms a precipitate. |
| Cell Culture Medium (e.g., DMEM) | <0.01 | Insoluble, forms a precipitate. |
Note: The solubility of Hypatropate should be determined empirically. The above values are for illustrative purposes.
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Final Concentration | Reference |
| DMSO | 0.1% - 0.5% (v/v) | [1][2] |
| Ethanol | <0.5% (v/v) | General laboratory practice |
It is crucial to perform a solvent tolerance assay for each cell line to determine the highest non-toxic concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Hypatropate Stock Solution in DMSO
Materials:
-
Hypatropate powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of Hypatropate: Calculate the mass of Hypatropate needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of Hypatropate is assumed to be 500 g/mol for this example).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of 10 mM stock: 0.010 mol/L x 0.001 L x 500 g/mol = 0.005 g = 5 mg.
-
-
Weighing: Carefully weigh 5 mg of Hypatropate powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the Hypatropate powder.
-
Mixing: Vortex the solution until the Hypatropate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Solvent Toxicity using MTT Assay
Objective: To determine the maximum concentration of the solvent (e.g., DMSO) that does not significantly affect cell viability.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Solvent Dilution Series: Prepare a serial dilution of the solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations ranging from 0.01% to 5% (v/v).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C, protected from light.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "no solvent" control. The highest concentration that shows no significant decrease in viability is the maximum tolerated concentration.
Protocol 3: Treating Cells with Hypatropate
Procedure:
-
Prepare Working Solutions: Thaw an aliquot of the 10 mM Hypatropate stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final solvent concentration does not exceed the predetermined maximum tolerated level.
-
Example: To achieve a final concentration of 10 µM Hypatropate with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of Hypatropate. Include a vehicle control (medium with the same final concentration of DMSO but without Hypatropate).
-
Incubation and Downstream Analysis: Incubate the cells for the desired period and then proceed with your planned downstream assays (e.g., Western blot, qPCR, immunofluorescence).
Visualizations
Experimental Workflow for Hypatropate Solubilization and Application
Caption: Workflow for preparing and using Hypatropate in cell culture.
Hypothetical Signaling Pathway Modulated by Hypatropate
Caption: Hypatropate as a hypothetical inhibitor of a cell signaling pathway.
References
Application Notes and Protocols for Investigating Revatropate in Rodent Models of Irritable Bowel Syndrome (IBS)
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. A key underlying factor in IBS pathophysiology is visceral hypersensitivity, an increased sensitivity to stimuli within the gastrointestinal tract. Revatropate (also known as UK-112166) is a potent and selective antagonist of muscarinic M1 and M3 receptors. These receptors are known to play a crucial role in regulating gastrointestinal motility and sensation. Specifically, M3 receptors are predominantly located on smooth muscle cells and mediate contraction, while both M1 and M3 receptors are implicated in neurotransmission within the enteric nervous system and spinal pain pathways.[1][2] The anticholinergic properties of this compound, particularly its antagonism of M3 receptors, suggest its potential as a therapeutic agent for IBS by reducing smooth muscle spasms and modulating visceral pain perception.[3][4]
These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the efficacy of this compound in established rodent models of IBS-like visceral hypersensitivity. While direct studies on this compound for IBS in rodents are not available in the published literature, the following protocols are based on standard, validated models used for other compounds with similar mechanisms of action.
Proposed Mechanism of Action of this compound in the Gut
This compound is hypothesized to alleviate IBS symptoms by blocking the action of acetylcholine (ACh) at M3 receptors on colonic smooth muscle cells, thereby reducing muscle contractions and spasms that contribute to abdominal pain. Furthermore, by acting on M1 and M3 receptors on afferent nerve endings or within the spinal cord, this compound may dampen the transmission of pain signals from the gut to the brain, thus addressing visceral hypersensitivity.
Data Presentation: Dosage of Anticholinergic Agents in Rodent GI Models
The following table summarizes dosages of other anticholinergic and M3-selective antagonists used in rodent models of gastrointestinal function. This information can serve as a reference for designing dose-response studies for this compound.
| Compound | Dose Range | Route of Administration | Rodent Species | Model / Outcome Measured | Reference |
| Atropine | 14 nmol (intrathecal) | Intrathecal | Rat | Spinal Antinociception | |
| 4-DAMP (M3 antagonist) | 5-44 nmol (intrathecal) | Intrathecal | Rat | Spinal Antinociception | |
| Zamifenacin (M3 antagonist) | 0.1 - 1 mg/kg | Intravenous | Rat | Inhibition of Gut Motility | |
| Otilonium Bromide | Not specified (oral) | Oral | Rat | Water Avoidance Stress (cholinergic changes) | |
| Dicyclomine | Not specified | Not specified | General Use | Antispasmodic for IBS | |
| Hyoscyamine | Not specified | Not specified | General Use | Antispasmodic for IBS |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Rodent Models of Visceral Hypersensitivity
Two common and well-validated models are presented here.
a) Water Avoidance Stress (WAS) Model (Psychological Stress)
This model is used to induce visceral hypersensitivity by exposing rodents to psychological stress.
-
Animals: Adult male Wistar or Sprague-Dawley rats (200-250g).
-
Apparatus: A plastic tank (100 cm long, 20 cm wide, 50 cm high) with a small platform (8 cm x 8 cm) affixed to one wall. The tank is filled with fresh water (25°C) to within 1 cm of the platform.
-
Procedure:
-
Acclimatize rats to the animal facility for at least 7 days.
-
For stress induction, place each rat on the platform in the water-filled tank for 1 hour per day for 7-10 consecutive days.
-
A control group (sham) should be placed in an identical empty tank for the same duration.
-
Visceral sensitivity testing is typically performed 24 hours after the final stress session.
-
b) Trinitrobenzene Sulfonic Acid (TNBS) Post-Inflammatory Model
This model induces a transient colonic inflammation that resolves, leaving behind a state of chronic visceral hypersensitivity, mimicking post-infectious IBS.
-
Animals: Adult male Sprague-Dawley rats (220-280g).
-
Reagents:
-
TNBS solution (5% w/v in water).
-
50% Ethanol (v/v) in saline.
-
Saline (0.9% NaCl).
-
-
Procedure:
-
Acclimatize rats to the animal facility for at least 7 days.
-
Fast rats overnight with free access to water.
-
Lightly anesthetize the rats (e.g., with isoflurane).
-
Gently insert a flexible catheter (2 mm outer diameter) intra-rectally, with the tip positioned 8 cm proximal to the anus.
-
Slowly instill 0.5 mL of a 30 mg/mL TNBS solution in 50% ethanol.
-
Keep the rat in a head-down position for approximately 1 minute to ensure the solution remains in the colon.
-
Return the rat to its home cage. The acute inflammation typically subsides within a week.
-
Visceral sensitivity testing is performed 2-4 weeks after TNBS administration, a time point when inflammation has resolved, but hypersensitivity persists.
-
A control group receives a saline enema instead of TNBS.
-
Assessment of Visceral Sensitivity: Colorectal Distension (CRD)
The standard method for quantifying visceral pain in rodents is to measure the visceromotor response (VMR) to colorectal distension (CRD). The VMR is a reflex contraction of the abdominal muscles, which can be quantified using electromyography (EMG).
-
Surgical Preparation (EMG Electrode Implantation):
-
Anesthetize the rat (e.g., ketamine/xylazine cocktail).
-
Make a small abdominal incision and expose the external oblique abdominal muscle.
-
Suture a pair of Teflon-coated stainless steel wires into the muscle.
-
Tunnel the wires subcutaneously to the back of the neck and externalize them.
-
Allow the animal to recover for at least 5-7 days before any testing.
-
-
CRD Procedure:
-
Briefly sedate the rat with light isoflurane to insert the distension balloon.
-
The balloon consists of a flexible latex balloon (4-5 cm long) attached to a catheter. Lubricate the balloon and insert it intra-rectally, with the end of the balloon 1 cm from the anus. Secure the catheter to the tail with tape.
-
Place the rat in a small restraint cage to minimize movement and allow it to acclimate for 30 minutes.
-
Connect the EMG electrodes to a recording system (e.g., PowerLab, ADInstruments) and the balloon catheter to a barostat or pressure-controlled inflation device.
-
The CRD protocol consists of graded, phasic distensions (e.g., 20, 40, 60, and 80 mmHg), with each distension lasting 20 seconds, followed by a 2-minute rest period.
-
Record the EMG signal continuously. The raw EMG signal is rectified and integrated to quantify the total electrical activity during the distension period and the pre-distension baseline. The VMR is typically expressed as the area under the curve (AUC) during distension minus the baseline AUC.
-
This compound Administration Protocol
-
Drug Preparation:
-
Prepare this compound in a suitable vehicle. For oral administration (p.o.), a common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water. For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, sterile saline can be used.
-
Prepare a range of doses based on the data in the table above and any available pharmacokinetic data for this compound. A logarithmic dose progression (e.g., 1, 3, 10 mg/kg) is often a good starting point for a dose-response study.
-
-
Administration:
-
Administer this compound or vehicle to the rats at a specified time before CRD testing (e.g., 30-60 minutes for i.p./s.c. or 60-90 minutes for p.o., depending on the expected time to maximum concentration).
-
The volume of administration should be consistent across all animals (e.g., 5 mL/kg for p.o., 1 mL/kg for i.p.).
-
A typical study design would include the following groups:
-
Sham + Vehicle
-
IBS Model (WAS or TNBS) + Vehicle
-
IBS Model + this compound (Low Dose)
-
IBS Model + this compound (Medium Dose)
-
IBS Model + this compound (High Dose)
-
-
Mandatory Visualizations: Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound in a rodent IBS model.
By following these detailed protocols, researchers can effectively investigate the potential of this compound to ameliorate visceral hypersensitivity in preclinical models of Irritable Bowel Syndrome. The data generated will be crucial for determining the feasibility of advancing this compound into further drug development for this common and often debilitating condition.
References
- 1. Characterization of muscarinic receptor subtypes that mediate antinociception in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of muscarinic receptor subtypes in rat gastric smooth muscle: effect of M3 selective antagonist on gastric motility and emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irritable bowel syndrome: A concise review of current treatment concepts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Revatropate in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revatropate is a potent and selective antagonist of muscarinic M1 and M3 receptors, with a significantly lower affinity for the M2 subtype.[1] This pharmacological profile makes it a valuable tool for investigating the role of M1 and M3 receptors in various physiological processes, particularly in smooth muscle contraction. This compound is of particular interest in the study of conditions such as overactive bladder and functional bowel disorders.[1]
These application notes provide detailed protocols for the use of this compound in isolated organ bath experiments, a fundamental technique in pharmacology for characterizing the effects of drugs on tissue contractility. The provided methodologies are designed to guide researchers in obtaining robust and reproducible data for determining the potency and mechanism of action of this compound.
Mechanism of Action of this compound on Smooth Muscle
This compound exerts its effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic M3 receptors on smooth muscle cells. In tissues such as the urinary bladder and gastrointestinal tract, the activation of M3 receptors by ACh is the primary pathway for inducing smooth muscle contraction. By inhibiting this interaction, this compound leads to smooth muscle relaxation.
M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle
The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent smooth muscle contraction. This compound, as an antagonist, prevents the initiation of this cascade.
Data Presentation: Comparative Antagonist Affinities
| Antagonist | Tissue | Agonist | pA2 Value | Reference |
| Darifenacin | Human Bladder Detrusor | Carbachol | 9.34 | [2] |
| Oxybutynin | Human Bladder Detrusor | Carbachol | 7.74 | [2] |
| Tolterodine | Human Bladder Detrusor | Carbachol | ~8.4-8.6 | [3] |
| Atropine | Human Bladder Detrusor | Carbachol | 9.26 |
Experimental Protocols
Protocol 1: Evaluation of this compound's Antagonism of Carbachol-Induced Contractions in Isolated Rat Bladder Strips
This protocol details the procedure for determining the antagonist potency (pA2) of this compound against the muscarinic agonist carbachol in isolated rat urinary bladder smooth muscle.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbachol (carbamoylcholine chloride)
-
This compound
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
Experimental Workflow:
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat via an approved method.
-
Immediately excise the urinary bladder and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully remove any adhering fat and connective tissue.
-
Cut the bladder open and gently remove the urothelium by scraping.
-
Prepare longitudinal strips of the detrusor muscle (approximately 10 mm long and 2 mm wide).
-
-
Organ Bath Setup:
-
Mount the bladder strips in 10 mL isolated organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes. During this period, wash the tissues with fresh Krebs solution every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, obtain a cumulative concentration-response curve (CRC) for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Wash the tissues repeatedly for at least 60 minutes to ensure complete removal of carbachol.
-
Introduce a specific concentration of this compound into the organ bath and allow it to incubate with the tissue for 30 minutes.
-
In the presence of this compound, obtain a second cumulative CRC for carbachol.
-
Repeat this procedure for at least three different concentrations of this compound.
-
-
Data Analysis:
-
Measure the contractile responses to carbachol as a percentage of the maximal response to the initial carbachol CRC.
-
Plot the log concentration of carbachol against the response for each this compound concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for carbachol in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR) for each concentration of the antagonist using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative log molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of the Schild regression line that is not significantly different from unity is indicative of competitive antagonism.
-
Protocol 2: Investigating the Effect of this compound on Spontaneous Contractions in Isolated Rabbit Jejunum
This protocol is designed to assess the ability of this compound to inhibit spontaneous rhythmic contractions in a segment of the gastrointestinal tract.
Materials and Reagents:
-
New Zealand White rabbit (2-2.5 kg)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)
-
This compound
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rabbit.
-
Open the abdominal cavity and isolate a segment of the jejunum.
-
Place the jejunum segment in cold, carbogen-aerated Tyrode's solution.
-
Carefully remove the mesentery and empty the luminal contents.
-
Cut segments of approximately 2 cm in length.
-
-
Organ Bath Setup:
-
Mount the jejunum segments in 10 mL isolated organ baths containing Tyrode's solution at 37°C and gassed with carbogen.
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for 45-60 minutes, during which spontaneous rhythmic contractions should become stable. Wash the tissues every 15 minutes during equilibration.
-
-
Experimental Protocol:
-
Once stable spontaneous contractions are established, record a baseline period of activity for 10-15 minutes.
-
Add this compound to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁵ M), allowing the tissue to stabilize at each concentration for 5-10 minutes before adding the next.
-
Record the changes in the amplitude and frequency of the spontaneous contractions.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of each concentration of this compound.
-
Express the changes in amplitude and frequency as a percentage of the baseline activity.
-
Plot the log concentration of this compound against the percentage inhibition of contraction amplitude and/or frequency to determine the IC50 value (the concentration of this compound that causes 50% inhibition).
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers utilizing this compound in isolated organ bath experiments. By following these methodologies, scientists can effectively characterize the pharmacological properties of this compound and further elucidate the role of M1 and M3 muscarinic receptors in smooth muscle physiology and pathophysiology. The comparative data for other M3 antagonists serves as a useful benchmark for these investigations.
References
Application Notes and Protocols for Revatropate Administration in Preclinical Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed preclinical toxicology data for Revatropate, including specific LD50 and NOAEL values, are not publicly available. The following application notes and protocols are based on the known pharmacology of this compound as a selective muscarinic antagonist and general principles of preclinical toxicology assessment as mandated by regulatory agencies. The data presented in the tables are illustrative examples and should not be considered as actual experimental results.
Introduction
This compound is a selective antimuscarinic agent with a greater inhibitory effect on M1 and M3 muscarinic acetylcholine receptors compared to the M2 subtype.[1] This selectivity suggests potential therapeutic applications in conditions characterized by smooth muscle hyperactivity or excessive glandular secretions, such as urge urinary incontinence and functional bowel disorders.[1] Preclinical toxicology studies are a critical component of the drug development process, designed to characterize the safety profile of a new chemical entity like this compound before it can be administered to humans. These studies aim to identify potential target organs of toxicity, determine dose-response relationships for adverse effects, and establish a safe starting dose for clinical trials.
Mechanism of Action: Muscarinic Antagonism
This compound exerts its pharmacological effect by competitively blocking the binding of acetylcholine to muscarinic receptors. The differential blockade of M1, M3, and M2 receptors is key to its potential therapeutic window. M1 receptors are primarily found in the central nervous system and salivary glands, M3 receptors are located on smooth muscle cells and secretory glands, and M2 receptors are predominantly in the heart. By selectively targeting M1 and M3 receptors, this compound aims to reduce smooth muscle spasms and secretions with a lower propensity for cardiac side effects associated with M2 receptor blockade.
Quantitative Toxicology Data (Illustrative Examples)
The following tables summarize the type of quantitative data that would be generated in preclinical toxicology studies for this compound.
Table 1: Acute Toxicity of this compound in Rodents (Illustrative Data)
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral (gavage) | > 2000 | N/A | Decreased activity, mydriasis at high doses |
| Mouse | Intravenous | 150 | 120 - 180 | Ataxia, convulsions, respiratory distress |
| Rat | Oral (gavage) | > 2000 | N/A | Piloerection, mydriasis at high doses |
| Rat | Intravenous | 180 | 155 - 205 | Tremors, labored breathing |
Table 2: Repeat-Dose Toxicity of this compound (28-Day Oral Gavage Study in Rats) (Illustrative Data)
| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Microscopic Findings |
| 0 (Vehicle Control) | - | None | No significant findings |
| 10 | 10 | None | No treatment-related findings |
| 50 | 10 | Salivary Glands, Heart | Salivary gland hypertrophy, minimal myocardial fibrosis |
| 200 | - | Salivary Glands, Heart, Liver | Marked salivary gland hypertrophy, moderate myocardial fibrosis, centrilobular hepatocellular hypertrophy |
Table 3: Safety Pharmacology Core Battery Assessment of this compound in Non-Rodents (e.g., Beagle Dogs) (Illustrative Data)
| System | Endpoint | Dose (mg/kg, IV) | Result |
| Cardiovascular | Heart Rate | 1 | No significant change |
| 5 | Moderate tachycardia | ||
| 20 | Significant tachycardia, prolonged QT interval | ||
| Blood Pressure | 1, 5, 20 | No significant change | |
| Central Nervous | Behavioral Assessment | 1, 5 | No significant changes |
| 20 | Mydriasis, tremors, hyperactivity | ||
| Respiratory | Respiratory Rate | 1, 5, 20 | No significant change |
| Tidal Volume | 1, 5, 20 | No significant change |
Experimental Protocols
The following are representative protocols for key preclinical toxicology studies.
Acute Oral Toxicity Study (Up-and-Down Procedure) in Rats
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sprague-Dawley rats (female, 8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animals are acclimated for at least 5 days prior to dosing.
-
A single animal is dosed with a starting dose of this compound (e.g., 2000 mg/kg) via oral gavage.
-
The animal is observed for mortality and clinical signs of toxicity for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
-
If the animal survives, the next animal is dosed at a higher dose (not applicable if starting at the limit dose of 2000 mg/kg). If the animal dies, the next animal is dosed at a lower dose.
-
The study proceeds sequentially until the criteria for the Up-and-Down Procedure are met, allowing for the calculation of the LD50.
-
All animals are subjected to a gross necropsy at the end of the study.
28-Day Repeat-Dose Oral Toxicity Study in Rats
Objective: To evaluate the potential toxicity of this compound following daily oral administration for 28 days in rats.
Materials:
-
This compound
-
Vehicle
-
Sprague-Dawley rats (equal numbers of males and females)
-
Oral gavage needles
-
Equipment for clinical pathology (hematology, clinical chemistry, urinalysis)
-
Necropsy and histology equipment
Procedure:
-
Animals are randomly assigned to dose groups (e.g., vehicle control, low-, mid-, and high-dose this compound). Typically 10 animals/sex/group.
-
This compound or vehicle is administered daily via oral gavage for 28 consecutive days.
-
In-life Observations:
-
Mortality and morbidity checks are performed twice daily.
-
Detailed clinical observations are recorded weekly.
-
Body weights and food consumption are measured weekly.
-
Ophthalmological examinations are conducted prior to the study and at termination.
-
-
Clinical Pathology:
-
Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
At the end of the 28-day dosing period, animals are euthanized.
-
A full gross necropsy is performed on all animals.
-
Organ weights are recorded for key organs (e.g., brain, heart, liver, kidneys, spleen, gonads).
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical toxicology assessment program.
Conclusion
The successful progression of this compound through preclinical development hinges on a thorough characterization of its safety profile. The illustrative data and protocols provided herein offer a framework for the types of studies required. It is imperative that these studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and support regulatory submissions. The ultimate goal is to establish a comprehensive understanding of the potential risks associated with this compound administration in humans, thereby ensuring patient safety in subsequent clinical trials.
References
Application of Revatropate in Gastrointestinal Motility Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Revatropate is a potent and selective antagonist of muscarinic M3 and M1 receptors, with significantly lower affinity for the M2 subtype.[1] This selectivity profile makes it a valuable pharmacological tool for investigating the role of M3 receptors in gastrointestinal (GI) smooth muscle contraction and motility. The parasympathetic nervous system, a key regulator of GI function, utilizes acetylcholine (ACh) as its primary neurotransmitter, which acts on muscarinic receptors to induce smooth muscle contraction and promote motility.[2][3]
The predominant muscarinic receptor subtype responsible for direct smooth muscle contraction in the gut is the M3 receptor.[3][4] Activation of M3 receptors by ACh initiates a signaling cascade involving phospholipase C, leading to an increase in intracellular calcium and subsequent muscle contraction. Therefore, as a selective M3 antagonist, this compound is expected to inhibit ACh-mediated GI smooth muscle contraction, thereby reducing motility and transit.
The study of this compound in various in vitro and in vivo gastrointestinal motility assays can elucidate its potential as a therapeutic agent for disorders characterized by hypermotility, such as irritable bowel syndrome with diarrhea (IBS-D) and other spastic conditions of the gut. These assays are crucial for determining the potency and efficacy of this compound in a physiologically relevant context.
Expected Effects of this compound in Gastrointestinal Motility Assays:
-
In vitro: In isolated intestinal preparations, such as the guinea pig ileum, this compound is expected to competitively antagonize the contractile responses induced by muscarinic agonists like acetylcholine and carbachol. This would manifest as a rightward shift in the concentration-response curve of the agonist, allowing for the determination of this compound's affinity (pA2 value) for the M3 receptor in this tissue.
-
In vivo: In whole-animal models, oral or systemic administration of this compound is anticipated to decrease the rate of gastrointestinal transit. This can be measured by tracking the progression of a non-absorbable marker, such as charcoal or carmine red, through the GI tract. The expected outcome is a reduction in the distance traveled by the marker in a given time period compared to a vehicle-treated control group.
Data Presentation
The following tables are examples of how quantitative data for this compound's effects on gastrointestinal motility could be presented.
Table 1: In Vitro Antagonism of Carbachol-Induced Contractions in Guinea Pig Ileum by this compound
| This compound Concentration (nM) | Carbachol EC50 (nM) | Schild Slope | pA2 |
| 0 (Control) | 50 | 1.0 | - |
| 1 | 150 | 0.98 | 8.5 |
| 10 | 500 | 1.02 | 8.5 |
| 100 | 4500 | 0.99 | 8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: In Vivo Effect of this compound on Gastrointestinal Transit (Charcoal Meal Assay) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Intestinal Length (cm) | Distance Traveled by Charcoal (cm) | Percent Transit (%) | % Inhibition of Transit |
| Vehicle | - | 10 | 105 ± 5 | 75 ± 6 | 71.4 | 0 |
| This compound | 1 | 10 | 104 ± 6 | 55 ± 7 | 52.9 | 25.9 |
| This compound | 3 | 10 | 106 ± 5 | 40 ± 8 | 37.7 | 47.2 |
| This compound | 10 | 10 | 105 ± 7 | 25 ± 5 | 23.8 | 66.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Data are expressed as mean ± SEM.
Experimental Protocols
Protocol 1: In Vitro Isolated Guinea Pig Ileum Assay
This protocol is designed to assess the effect of this compound on muscarinic agonist-induced contractions of isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (Physiological Salt Solution)
-
Student Organ Bath with kymograph or isometric force transducer
-
Aerator (95% O2, 5% CO2)
-
Carbachol (agonist)
-
This compound (antagonist)
-
Surgical instruments
Procedure:
-
A guinea pig is euthanized by a humane method.
-
The abdomen is opened, and a segment of the ileum is isolated.
-
The ileum is cleaned of mesenteric tissue and flushed with warm Tyrode's solution.
-
A 2-3 cm segment of the ileum is mounted in a 10 mL organ bath containing Tyrode's solution at 37°C and continuously aerated.
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isotonic or isometric transducer to record contractions.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1.0 g, with the bath solution being changed every 15 minutes.
-
A cumulative concentration-response curve to carbachol is established by adding increasing concentrations of carbachol to the organ bath.
-
The tissue is washed repeatedly to return to baseline.
-
The preparation is then incubated with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve to carbachol is generated in the presence of this compound.
-
This process is repeated with different concentrations of this compound.
-
The data is analyzed to determine the EC50 of carbachol in the absence and presence of different concentrations of this compound, and the pA2 value for this compound is calculated using a Schild plot analysis.
Protocol 2: In Vivo Charcoal Meal Gastrointestinal Transit Assay
This protocol measures the effect of this compound on gastrointestinal transit in rodents.
Materials:
-
Rats or mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Oral gavage needles
-
Surgical instruments
Procedure:
-
Animals are fasted for a defined period (e.g., 6-18 hours) with free access to water.
-
Animals are randomly assigned to treatment groups (vehicle control, and different doses of this compound).
-
This compound or vehicle is administered orally (p.o.) or via another desired route (e.g., intraperitoneally, i.p.).
-
After a specific pretreatment time (e.g., 30-60 minutes), a charcoal meal is administered orally (e.g., 1 mL for rats, 0.2 mL for mice).
-
After a set time (e.g., 20-30 minutes), the animals are euthanized by a humane method.
-
The abdomen is opened, and the small intestine is carefully excised from the pyloric sphincter to the cecum.
-
The total length of the small intestine is measured.
-
The distance traveled by the charcoal meal from the pyloric sphincter is also measured.
-
The percent transit is calculated for each animal using the following formula: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
The results are expressed as the mean ± SEM for each group, and statistical analysis is performed to compare the treatment groups to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of M3 receptor-mediated smooth muscle contraction and its inhibition by this compound.
Caption: Experimental workflows for in vitro and in vivo gastrointestinal motility assays.
Caption: Logical relationship from this compound's mechanism of action to its therapeutic potential.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtypes of the bladder and gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Revatropate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revatropate (also known as UK-112166) is an antimuscarinic agent that exhibits greater inhibitory effects on M1 and M3 receptors compared to the M2 subtype.[1] This selectivity makes it a compound of interest for studying conditions such as urge urinary incontinence and functional bowel disorders.[1] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.
These application notes provide a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol offers high sensitivity, specificity, and throughput, making it suitable for regulated bioanalysis.
Bioanalytical Method
A robust and sensitive method for the determination of this compound in plasma was developed and validated using LC-MS/MS. This method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound with close chromatographic behavior.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
2. Stock and Working Solutions Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS in the same diluent at a concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | This compound: m/z 366.2 → 126.1 (Quantifier), 366.2 → 98.1 (Qualifier) IS: Specific to the IS used |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Method Validation Summary
The method was validated according to the general principles outlined in international guidelines for bioanalytical method validation.[2][3][4] The following parameters were assessed:
Data Presentation
Table 1: Calibration Curve Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Calibration Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ QC | 0.1 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 6.5 |
| Low QC | 0.3 | ≤ 6.2 | ± 5.1 | ≤ 7.5 | ± 4.8 |
| Mid QC | 10 | ≤ 4.5 | ± 3.3 | ≤ 5.1 | ± 3.9 |
| High QC | 80 | ≤ 3.8 | ± 2.9 | ≤ 4.6 | ± 3.1 |
Table 3: Matrix Effect and Recovery
| Analyte | QC Level (ng/mL) | Mean Matrix Factor | Mean Recovery (%) |
| This compound | Low (0.3) | 0.98 | 91.5 |
| High (80) | 1.03 | 93.2 | |
| IS | 100 | 1.01 | 92.4 |
Table 4: Stability
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 8 hours | 95.2 - 103.1 |
| Autosampler (10°C) | 24 hours | 96.8 - 101.5 |
| Freeze-Thaw Cycles (-80°C to Room Temp) | 3 cycles | 94.5 - 102.3 |
| Long-term Storage (-80°C) | 90 days | 93.9 - 104.0 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's antagonistic effect on the M3 receptor pathway.
Conclusion
The LC-MS/MS method detailed in these application notes is demonstrated to be sensitive, specific, accurate, and robust for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it highly suitable for supporting high-throughput preclinical and clinical pharmacokinetic studies. The validation data confirms that the method meets the criteria for regulated bioanalysis, ensuring reliable data for critical drug development decisions.
References
Revatropate: A Selective M1/M3 Muscarinic Receptor Antagonist for Investigating Cholinergic Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Revatropate is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), demonstrating a significant preference for the M1 and M3 subtypes over the M2 subtype.[1] This selectivity makes this compound an invaluable tool compound for elucidating the distinct physiological and pathophysiological roles of M1 and M3 receptor-mediated signaling pathways. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to a wide array of bodily functions, including smooth muscle contraction, glandular secretion, and neurotransmission. The ability to selectively block M1 and M3 receptors without significantly affecting M2 receptors allows for the precise dissection of their contributions to these processes. These application notes provide a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in in vitro and in vivo studies, and visual representations of the signaling pathways it modulates.
Data Presentation
The pharmacological selectivity of this compound is a key feature for its application as a tool compound. The following table summarizes the quantitative selectivity of this compound for muscarinic receptor subtypes.
| Compound | Receptor Subtype Selectivity | Reference Tissue/System |
| This compound | ~50-fold selectivity for M1 and M3 receptors over the M2 subtype | Guinea pig trachea (M3), Rabbit vas deferens (M1), Atria (M2) |
Signaling Pathways
This compound exerts its effects by competitively inhibiting the binding of acetylcholine to M1 and M3 muscarinic receptors. These receptors are coupled to the Gq/11 family of G proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, such as smooth muscle contraction and glandular secretion.
In contrast, the M2 receptor, for which this compound has a much lower affinity, is coupled to the Gi/o family of G proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By selectively blocking M1 and M3 receptors, this compound allows researchers to investigate cellular and physiological processes specifically mediated by the Gq/11 signaling pathway without interfering with the Gi/o-mediated effects of M2 receptor activation.
Figure 1: M1/M3 Muscarinic Receptor Signaling Pathway and Site of this compound Action.
Figure 2: M2 Muscarinic Receptor Signaling Pathway (largely unaffected by this compound).
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in common experimental paradigms to study muscarinic signaling.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for different muscarinic receptor subtypes expressed in cell lines.
Figure 3: Workflow for Radioligand Binding Assay.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
This compound
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and a range of concentrations of this compound. For determination of non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization in M3-Expressing Cells
This assay measures the ability of this compound to antagonize agonist-induced calcium release in cells expressing M3 receptors.
Figure 4: Workflow for Calcium Mobilization Assay.
Materials:
-
CHO or HEK293 cells stably expressing human M3 receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Muscarinic agonist (e.g., carbachol)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the M3-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence microplate reader and initiate reading. After establishing a baseline fluorescence, add a fixed concentration of carbachol (typically EC80) to all wells simultaneously using an automated dispenser.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to determine the IC50 value. A Schild analysis can be performed by repeating the experiment with multiple agonist concentrations to determine the pA2 value, a measure of antagonist potency.
In Vivo Model: Bronchodilation in Guinea Pig
This protocol assesses the ability of this compound to inhibit bronchoconstriction induced by a muscarinic agonist in an in vivo model.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound
-
Bronchoconstricting agent (e.g., acetylcholine or methacholine)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer to measure airway resistance
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Ventilate the animal artificially.
-
Measurement of Bronchoconstriction: Measure baseline airway resistance. Administer the bronchoconstricting agent (e.g., via intravenous injection or aerosol) and record the increase in airway resistance.
-
Drug Administration: Administer this compound (e.g., intravenously or by inhalation) at various doses.
-
Challenge: After a set period, re-challenge the animal with the bronchoconstricting agent and measure the change in airway resistance.
-
Data Analysis: Calculate the percentage of inhibition of the bronchoconstrictor response at each dose of this compound. Determine the ED50 value, the dose of this compound that causes a 50% inhibition of the bronchoconstrictor response.
Conclusion
This compound's selectivity for M1 and M3 muscarinic receptors makes it a powerful pharmacological tool for dissecting the complexities of cholinergic signaling. The protocols and information provided herein offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the roles of M1 and M3 receptors in health and disease and potentially aiding in the development of novel therapeutics.
References
Application Notes and Protocols for Revatropate Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revatropate is an antimuscarinic agent with selective inhibitory effects on M1 and M3 muscarinic acetylcholine receptors over the M2 subtype.[1][2] These receptors are pivotal in regulating a variety of physiological functions, including smooth muscle contraction, glandular secretions, and neuronal activity. The M1 and M3 receptors are coupled to Gq proteins, which, upon activation by acetylcholine, stimulate phospholipase C (PLC).[3][4] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[5] By antagonizing these receptors, this compound has therapeutic potential in conditions characterized by cholinergic overactivity, such as urge urinary incontinence (overactive bladder) and functional bowel disorders like irritable bowel syndrome (IBS).
These application notes provide detailed protocols for in vitro and in vivo studies to assess the efficacy of this compound. The described experimental designs are intended to characterize its potency, selectivity, and functional effects in relevant preclinical models.
M1/M3 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by M1 and M3 muscarinic receptors, which is the target of this compound's inhibitory action.
In Vitro Efficacy Studies
Calcium Mobilization Assay
This assay determines the potency of this compound in antagonizing M1 and M3 receptor-mediated intracellular calcium release in a high-throughput format.
Experimental Workflow: Calcium Mobilization Assay
Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing human M1 or M3 muscarinic receptors in appropriate media. Plate cells in black, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in Hanks' Balanced Salt Solution (HBSS). Remove the culture medium and add the dye loading solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of this compound and a reference antagonist (e.g., atropine, 4-DAMP).
-
Add the antagonist solutions to the cell plate and incubate for 15-30 minutes.
-
Prepare a solution of a muscarinic agonist (e.g., carbachol) at a concentration that elicits ~80% of the maximal response (EC80).
-
-
Fluorescence Measurement: Place the cell plate in a kinetic fluorescence plate reader. Record a baseline fluorescence, then automatically add the agonist solution and continue recording to measure the peak fluorescence response.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Calcium Mobilization Assay
| Parameter | M1 Receptor Assay | M3 Receptor Assay |
| Cell Line | CHO-hM1 or HEK293-hM1 | CHO-hM3 or HEK293-hM3 |
| Agonist (EC80) | Carbachol (e.g., 1 µM) | Carbachol (e.g., 300 nM) |
| This compound Conc. Range | 0.1 nM - 10 µM | 0.1 nM - 10 µM |
| Reference Antagonist | Pirenzepine | 4-DAMP |
| Endpoint | IC50 (nM) | IC50 (nM) |
Isolated Tissue Bath Assay
This assay assesses the functional antagonism of this compound on smooth muscle contraction in tissues relevant to its therapeutic targets, such as the bladder and intestine.
Protocol: Isolated Bladder Strip Contraction
-
Tissue Preparation: Humanely euthanize a rat or guinea pig and excise the urinary bladder. Place the bladder in cold, oxygenated Krebs-Henseleit solution. Dissect longitudinal strips of the detrusor muscle.
-
Mounting: Mount the tissue strips in an isolated organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for 60-90 minutes.
-
Contraction Induction:
-
Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
-
After washout and re-equilibration, incubate the tissue strips with a fixed concentration of this compound or a vehicle control for 30-60 minutes.
-
Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.
-
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency of this compound.
Data Presentation: Isolated Tissue Bath Assay
| Tissue Preparation | Agonist | This compound Concentration | Measured Parameter |
| Rat Bladder Detrusor | Carbachol | 1 nM - 1 µM | pA2 |
| Guinea Pig Ileum | Acetylcholine | 1 nM - 1 µM | pA2 |
| Reference Antagonist | Oxybutynin | 1 nM - 1 µM | pA2 |
In Vivo Efficacy Studies
Rodent Model of Overactive Bladder (OAB)
This model evaluates the ability of this compound to reduce bladder hyperactivity. A common method is to induce partial bladder outlet obstruction (pBOO) to mimic OAB symptoms.
Experimental Design: Overactive Bladder Model
Protocol: Cystometry in Conscious Rats
-
Model Induction: Induce pBOO in female rats by ligating the proximal urethra around a catheter, which is then removed. A sham-operated group undergoes the same procedure without ligation. Allow animals to recover for 4-6 weeks.
-
Catheter Implantation: Implant a catheter into the bladder dome for cystometric recordings. Allow a 2-3 day recovery period.
-
Treatment: Administer this compound, a vehicle control, or a positive control (e.g., tolterodine) via an appropriate route (e.g., oral gavage, subcutaneous injection) for a specified duration (e.g., 14 days).
-
Cystometry: Place conscious, unrestrained rats in a metabolic cage. Infuse saline into the bladder at a constant rate through the implanted catheter. Record intravesical pressure continuously.
-
Data Analysis: Analyze the cystometrograms to determine key parameters of bladder function.
Data Presentation: Overactive Bladder Model
| Treatment Group | Micturition Frequency (voids/hour) | Intercontraction Interval (min) | Micturition Volume (mL) | Non-voiding Contractions |
| Sham + Vehicle | ||||
| pBOO + Vehicle | ||||
| pBOO + this compound (Dose 1) | ||||
| pBOO + this compound (Dose 2) | ||||
| pBOO + Positive Control |
Rodent Model of Visceral Hypersensitivity (IBS model)
This model assesses the potential of this compound to alleviate visceral pain, a key symptom of IBS. Visceral hypersensitivity can be induced by neonatal maternal separation or by post-inflammatory models.
Protocol: Colorectal Distension (CRD) in Rats
-
Model Induction: Induce visceral hypersensitivity in male rats using a model such as trinitrobenzene sulfonic acid (TNBS)-induced colitis. Allow for recovery and the development of chronic hypersensitivity (typically 2-4 weeks post-TNBS).
-
Electromyography (EMG) Electrode Implantation: Surgically implant bipolar EMG electrodes into the external oblique abdominal muscles to record the visceromotor response (VMR) to colorectal distension.
-
Treatment: Administer this compound, a vehicle control, or a positive control (e.g., a known analgesic) to the rats.
-
Colorectal Distension: After a set time post-treatment, perform graded colorectal distension using a balloon catheter inserted into the colon. Apply pressures ranging from non-noxious to noxious (e.g., 20, 40, 60, 80 mmHg). Record the EMG activity during each distension period.
-
Data Analysis: Quantify the VMR by integrating the EMG signal. Compare the VMR at each distension pressure across the different treatment groups.
Data Presentation: Visceral Hypersensitivity Model
| Treatment Group | VMR (Area Under Curve) at 20 mmHg | VMR (Area Under Curve) at 40 mmHg | VMR (Area Under Curve) at 60 mmHg | VMR (Area Under Curve) at 80 mmHg |
| Control + Vehicle | ||||
| TNBS + Vehicle | ||||
| TNBS + this compound (Dose 1) | ||||
| TNBS + this compound (Dose 2) | ||||
| TNBS + Positive Control |
Conclusion
The described experimental designs and protocols provide a comprehensive framework for evaluating the efficacy of this compound as an M1/M3 muscarinic antagonist. The in vitro assays will establish its potency and functional antagonism, while the in vivo models will provide crucial data on its therapeutic potential in clinically relevant models of overactive bladder and visceral pain. Rigorous execution of these studies will be essential for the continued development of this compound as a novel therapeutic agent.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of EP4 Receptor Antagonists Using Competitive Binding Assays with GW627368X (Revatropate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of physiological and pathological effects through its four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a subject of intense research interest due to its significant role in inflammation, pain, cancer progression, and immune responses.[1] Activation of the EP4 receptor by its endogenous ligand PGE2 primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade modulates various downstream cellular processes.
The development of selective EP4 receptor antagonists is a promising therapeutic strategy for a variety of diseases. These antagonists work by competitively blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting its downstream signaling.[1] One such potent and selective competitive antagonist is GW627368X, which may also be referred to by the developmental name Revatropate.[3][4] GW627368X has been shown to have a high affinity for the human EP4 receptor.
Competitive binding assays are a fundamental tool in pharmacology for determining the affinity and selectivity of unlabelled ligands, such as GW627368X, for their target receptors. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor. The data generated from these assays, such as the inhibitory constant (Ki), are crucial for the characterization and development of novel therapeutic agents.
This document provides detailed application notes and protocols for the use of GW627368X (this compound) in competitive binding assays to characterize its interaction with the human EP4 receptor.
EP4 Receptor Signaling Pathway
The EP4 receptor is a G-protein coupled receptor that, upon binding of its ligand PGE2, initiates a signaling cascade. The primary pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). However, alternative signaling pathways have also been identified.
Competitive Binding Assay Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound like GW627368X for the EP4 receptor.
Experimental Protocols
Radioligand Binding Assay for Human EP4 Receptor
This protocol is adapted from methodologies used for characterizing selective EP4 receptor antagonists.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the recombinant human EP4 receptor.
-
Radioligand: [³H]-PGE₂ (specific activity ~180 Ci/mmol).
-
Test Compound: GW627368X (this compound).
-
Non-specific Binding Control: A high concentration of unlabeled PGE₂ (e.g., 10 µM).
-
Assay Buffer: 10 mM MES buffer containing 1 mM EDTA and 10 mM MnCl₂, pH 6.0.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/C).
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of GW627368X in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer. The final concentration of the solvent in the assay should be kept low (e.g., <1%) to avoid interference.
-
Dilute the [³H]-PGE₂ in assay buffer to a final concentration of approximately 0.5 nM.
-
Prepare the cell membrane suspension in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-PGE₂, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of unlabeled PGE₂ (10 µM), 25 µL of [³H]-PGE₂, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of each concentration of GW627368X, 25 µL of [³H]-PGE₂, and 50 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the GW627368X concentration.
-
Determine the IC₅₀ value (the concentration of GW627368X that inhibits 50% of the specific binding of [³H]-PGE₂) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor. The Kd for [³H]-PGE₂ has been reported to be approximately 0.3 nM.
-
-
Data Presentation
The following table summarizes the binding affinities of GW627368X and other relevant ligands for the human EP4 receptor.
| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |
| GW627368X | pKi | 7.0 ± 0.2 | Human EP4 | [³H]-PGE₂ | |
| GW627368X | pKb | 7.9 ± 0.4 | Human EP4 (HEK293 cells) | - | |
| PGE₂ | Kd | 0.3 nM | Human EP4 (HEK293 cells) | [³H]-PGE₂ | |
| PGE₂ | Ki | 3 nM | Human EP4 | - | |
| PGE₁ | Ki | 3 nM | Human EP4 | - |
Note: pKi and pKb are the negative logarithms of the Ki and Kb values, respectively. A higher pKi or pKb value indicates a higher binding affinity.
Conclusion
These application notes provide a comprehensive guide for utilizing competitive binding assays to characterize the interaction of GW627368X (this compound) with the human EP4 receptor. The detailed protocol and supporting information will enable researchers to accurately determine the binding affinity of this and other novel EP4 receptor antagonists, which is a critical step in the drug discovery and development process for new anti-inflammatory, analgesic, and anti-cancer therapeutics.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW627368X ((N‐{2‐[4‐(4,9‐diethoxy‐1‐oxo‐1,3‐dihydro‐2H‐benzo[f]isoindol‐2‐yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Revatropate Solubility Issues in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for solubility challenges encountered with revatropate in physiological buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological buffers important?
This compound is an antimuscarinic compound that acts as a selective antagonist for M1 and M3 muscarinic acetylcholine receptors.[1] Its solubility in physiological buffers is critical for ensuring accurate and reproducible results in a variety of in vitro and in vivo experimental settings, as poor solubility can lead to inaccurate dosing and misleading data.
Q2: I am observing precipitation when I add this compound to my physiological buffer. What are the likely causes?
Precipitation of this compound in aqueous buffers can be attributed to several factors:
-
Low intrinsic aqueous solubility: Like many small molecule drugs, this compound may have limited solubility in neutral pH aqueous solutions.
-
pH of the buffer: this compound is a tertiary amine. The solubility of tertiary amines is often pH-dependent; they are typically more soluble in acidic conditions where they are protonated. Physiological buffers are generally near neutral pH (e.g., PBS at pH 7.4).
-
Buffer composition: The specific salts and their concentrations in the buffer can influence the solubility of a compound.
-
High concentration of the compound: The concentration of this compound you are trying to achieve may exceed its solubility limit in the specific buffer.
-
Solvent shock: If you are diluting a high-concentration stock of this compound in an organic solvent (like DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.
Q3: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility of this compound:
-
Use of Co-solvents: For in vitro assays, preparing a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is a common practice. This stock can then be diluted into the physiological buffer to the final desired concentration. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects on cells or proteins.
-
pH Adjustment: Since this compound is a tertiary amine, lowering the pH of the buffer may increase its solubility. However, it is critical to ensure that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Use of Excipients: Solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can be used to improve the solubility of hydrophobic compounds. The choice and concentration of the excipient must be carefully validated to ensure it does not interfere with the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in physiological buffer. | Low intrinsic aqueous solubility of this compound at neutral pH. | Prepare a concentrated stock solution in an organic solvent (e.g., 10-50 mM in 100% DMSO). Serially dilute the stock solution in the physiological buffer to the final working concentration. Ensure the final DMSO concentration is minimal and does not affect your assay. |
| Precipitation occurs immediately upon diluting a DMSO stock of this compound into the buffer. | "Solvent shock" due to rapid change in polarity. The final concentration in the buffer exceeds the kinetic solubility limit. | Add the DMSO stock to the buffer slowly while vortexing or stirring to ensure rapid mixing. Try a lower final concentration of this compound. Consider a multi-step dilution process. |
| The this compound solution is initially clear but becomes cloudy or shows precipitation over time. | The solution is supersaturated and thermodynamically unstable. The compound may be degrading. | Prepare fresh solutions before each experiment. If storage is necessary, filter the solution through a 0.22 µm filter and store at an appropriate temperature (e.g., 4°C or -20°C). Assess the stability of this compound in your buffer over the time course of your experiment. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution or the buffer. | Standardize the protocol for preparing this compound solutions, including the source and purity of the compound, the solvent for the stock solution, and the dilution method. Ensure consistent preparation of the physiological buffer. |
Data Presentation
Table 1: Solubility of Solifenacin Succinate in Various Buffers
| Buffer pH | Solubility (mg/mL) | Temperature (°C) |
| 1.2 | ~200-300 | 37 ± 1 |
| 4.5 | ~200-300 | 37 ± 1 |
| 6.8 | ~200-300 | 37 ± 1 |
Data from the Public Assessment Report for Solifenacin Succinate. This data suggests that other tertiary amine antimuscarinics can have high solubility in physiological relevant pH ranges.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Objective: To prepare a 1-liter solution of 1X PBS.
-
Materials:
-
Sodium chloride (NaCl): 8 g
-
Potassium chloride (KCl): 0.2 g
-
Disodium phosphate (Na₂HPO₄): 1.44 g
-
Potassium phosphate monobasic (KH₂PO₄): 0.24 g
-
Distilled water (dH₂O)
-
1 M HCl and 1 M NaOH for pH adjustment
-
-
Procedure:
-
Dissolve the NaCl, KCl, Na₂HPO₄, and KH₂PO₄ in 800 mL of dH₂O.
-
Adjust the pH of the solution to 7.4 using 1 M HCl or 1 M NaOH.
-
Add dH₂O to bring the final volume to 1 liter.
-
Sterilize by autoclaving or by filtration through a 0.22 µm filter.
-
Store at room temperature.
-
Protocol 3: Kinetic Solubility Assay
-
Objective: To determine the kinetic solubility of this compound in a physiological buffer.
-
Materials:
-
This compound-DMSO stock solution (e.g., 10 mM)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for visual inspection, or UV-transparent for spectrophotometric reading)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
-
Procedure:
-
Prepare a serial dilution of the this compound-DMSO stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the physiological buffer to each well.
-
Transfer a small, fixed volume (e.g., 2 µL) of each this compound-DMSO dilution to the corresponding wells of the plate containing the buffer. This will create a range of this compound concentrations with a constant final DMSO concentration (e.g., 1%).
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect the plate for any signs of precipitation.
-
Quantify the amount of dissolved this compound. This can be done by:
-
Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. The concentration of the dissolved compound can be determined from a standard curve.
-
-
The kinetic solubility is the highest concentration at which no precipitation is observed.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: this compound's mechanism of action via the M1/M3 muscarinic receptor signaling pathway.
References
Troubleshooting Revatropate instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of Revatropate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of your this compound solution can be attributed to several factors, primarily related to solubility and stability.
-
Poor Solubility: this compound, like many organic molecules, may have limited solubility in purely aqueous solutions. Ensure you are using a suitable solvent system. For initial stock solutions, organic solvents such as DMSO or ethanol are often used, which can then be diluted into your aqueous experimental buffer. However, be mindful of the final solvent concentration in your assay, as high concentrations can have unintended effects.
-
Degradation: Precipitation can also be a result of this compound degradation, where the degradation products are less soluble than the parent compound. This is often observed when the solution has been stored for an extended period or under suboptimal conditions.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Confirm that the solvent system you are using is appropriate for this compound. Refer to the manufacturer's product data sheet for recommended solvents.
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the risk of degradation.
-
Gentle Warming and Sonication: If solubility is a persistent issue, gentle warming (if the compound's thermal stability permits) and sonication can aid in dissolution.
-
pH Adjustment: Cautiously adjust the pH of your buffer to see if it improves solubility. It is recommended to do this in a small-scale pilot experiment first.
Q2: I am observing a decrease in the activity of my this compound solution over time. What is the likely cause?
A2: A gradual loss of activity is a strong indicator of chemical degradation. For this compound, an ester-containing compound, the most probable cause is hydrolysis.
-
Hydrolysis: The ester functional group in this compound is susceptible to cleavage by water, a reaction known as hydrolysis. This process is often catalyzed by acidic or basic conditions. Generally, for esters, the rate of hydrolysis is slowest in a mildly acidic environment (around pH 4-6) and increases significantly in neutral to alkaline conditions.[1][2]
The primary degradation products of this compound via hydrolysis would be its constituent carboxylic acid and alcohol, which are unlikely to retain the same biological activity.
Anticipated Degradation Pathway of this compound
References
Technical Support Center: Improving the Bioavailability of Revatropate (Resveratrol) in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Revatropate, widely known as Resveratrol, in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Resveratrol typically low in animal models?
The poor oral bioavailability of Resveratrol is primarily due to several factors:
-
Low Aqueous Solubility: Resveratrol is a lipophilic compound with limited solubility in aqueous environments, which can hinder its dissolution in the gastrointestinal tract.[1][2][3]
-
Rapid and Extensive Metabolism: Upon absorption, Resveratrol undergoes rapid and extensive first-pass metabolism, primarily in the intestines and liver.[4][5] It is quickly converted into glucuronide and sulfate conjugates.
-
Rapid Elimination: The metabolized forms of Resveratrol are rapidly eliminated from the body.
Q2: What are the most common strategies to improve the oral bioavailability of Resveratrol?
Several formulation and chemical modification strategies have been developed to enhance the bioavailability of Resveratrol. These include:
-
Nanotechnology-based delivery systems: Encapsulating Resveratrol in lipid nanocarriers, liposomes, nanoemulsions, micelles, and polymeric nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.
-
Solid Dispersions: Creating solid dispersions of Resveratrol with various carriers can improve its dissolution rate and solubility.
-
Nanocrystals: Reducing the particle size of Resveratrol to the nanometer range can increase its surface area, leading to improved solubility and dissolution.
-
Prodrugs: Modifying the chemical structure of Resveratrol to create prodrugs can improve its stability and absorption. These prodrugs are then converted to the active Resveratrol form within the body.
Q3: Which animal models are commonly used for studying Resveratrol bioavailability?
Rats, dogs, and monkeys are the most frequently used animal models for pharmacokinetic studies of Resveratrol. While rats are a common initial model, dogs and monkeys can provide data that may be more predictive of human pharmacokinetics. However, it's important to note that no animal model perfectly predicts human bioavailability.
Q4: What are the expected plasma concentrations of Resveratrol and its metabolites after oral administration in animal models?
Plasma concentrations of unchanged Resveratrol are often low, while its glucuronide and sulfate metabolites are the major species found in plasma. The concentration of the parent drug and its metabolites will depend on the dose, formulation, and animal model used.
Troubleshooting Guides
Issue 1: Low plasma concentration of unmetabolized Resveratrol.
-
Possible Cause: Rapid first-pass metabolism.
-
Troubleshooting Steps:
-
Formulation Strategy: Consider using a formulation that protects Resveratrol from premature metabolism. Nanoencapsulation in lipid or polymeric nanoparticles can shield the compound as it passes through the gut and liver.
-
Inhibition of Metabolism: Co-administration with inhibitors of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, has been explored. For example, using excipients with UGT-inhibitory activity in self-microemulsifying drug delivery systems (SMEDDS).
-
Prodrug Approach: Synthesize a prodrug of Resveratrol that is less susceptible to initial metabolism and is later converted to the active form.
-
Issue 2: High variability in pharmacokinetic data between individual animals.
-
Possible Cause: Inconsistent formulation performance or physiological differences between animals.
-
Troubleshooting Steps:
-
Formulation Optimization: Ensure the formulation is robust and provides consistent release of Resveratrol. For lipid-based formulations, check for physical stability and uniform particle size distribution.
-
Standardize Experimental Conditions: Control for factors that can influence gastrointestinal physiology, such as fasting state, diet, and stress levels of the animals.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and provide more statistically significant data.
-
Issue 3: Poor dissolution of the Resveratrol formulation in vitro.
-
Possible Cause: Inadequate formulation design for the physicochemical properties of Resveratrol.
-
Troubleshooting Steps:
-
Solubility Enhancement:
-
Micronization/Nanonization: Reduce the particle size of the Resveratrol powder to increase surface area and dissolution rate.
-
Solid Dispersions: Prepare a solid dispersion with a hydrophilic carrier to improve wettability and dissolution.
-
-
Lipid-Based Formulations: For lipophilic compounds like Resveratrol, lipid-based formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Solid Lipid Nanoparticles (SLNs) can significantly improve solubility and dissolution by presenting the drug in a solubilized state.
-
Data Presentation
Table 1: Comparison of Oral Bioavailability of Different Resveratrol Formulations in Rats
| Formulation | Animal Model | Key Bioavailability Improvement | Reference |
| Resveratrol Solution | Rat | Baseline | |
| Optimized RSV-SNEDDS | Rat | 3.2-fold increase compared to unformulated solution | |
| RSV-loaded SME with UGT inhibitory excipients | Rat | Increased oral bioavailability by inhibiting intestinal metabolism | |
| Carboxymethyl chitosan nanoparticles | Rat | 3.5-fold increase in relative bioavailability | |
| Proliposomal formulation | Rat | Twofold higher AUC and Cmax than plain Resveratrol |
Experimental Protocols
Protocol 1: Preparation of Resveratrol-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline based on common methods described in the literature.
-
Materials: Resveratrol, a solid lipid (e.g., stearic acid), a surfactant (e.g., Poloxamer 188), and an aqueous phase (e.g., purified water).
-
Method (Hot Homogenization and Ultrasonication): a. Melt the solid lipid at a temperature above its melting point. b. Dissolve the accurately weighed amount of Resveratrol in the molten lipid to form the lipid phase. c. Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase. d. Add the hot aqueous phase to the lipid phase and homogenize at high speed for a few minutes to form a coarse pre-emulsion. e. Immediately sonicate the pre-emulsion using a probe sonicator for a specified time to form the nanoemulsion. f. Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs. g. The resulting SLN dispersion can be lyophilized to obtain a dry powder for oral administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a Resveratrol formulation.
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be fasted overnight before the experiment with free access to water.
-
Dosing: a. Divide the rats into groups (e.g., control group receiving unformulated Resveratrol, test group receiving the new formulation). b. Administer the Resveratrol formulation orally via gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma. c. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Extract Resveratrol and its metabolites from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction). b. Quantify the concentrations of Resveratrol and its major metabolites using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. b. Compare the pharmacokinetic parameters between the control and test groups to determine the relative bioavailability of the new formulation.
Visualizations
Caption: Experimental workflow for developing and evaluating a novel Resveratrol formulation.
Caption: Key factors contributing to the low oral bioavailability of Resveratrol.
References
- 1. mdpi.com [mdpi.com]
- 2. New delivery systems to improve the bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Improve Resveratrol Systemic and Topical Bioavailability: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Revatropate Synthesis and Purification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and purification of Revatropate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: this compound, a quaternary ammonium antimuscarinic agent, is structurally an ester of a tropic acid derivative with a substituted amino alcohol. The synthesis generally involves two key stages: the formation of the ester bond and the quaternization of the nitrogen atom. A common strategy is the Fischer esterification of a protected tropic acid derivative with the desired amino alcohol, followed by deprotection and quaternization.
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including:
-
Low yields in the esterification step: This can be due to steric hindrance from bulky protecting groups or the complex nature of the amino alcohol.
-
Side reactions: The formation of by-products such as dehydrated "apo" compounds can occur, particularly under harsh reaction conditions.[1]
-
Racemization: If chiral centers are present, maintaining enantiomeric purity throughout the synthesis can be challenging, especially during scale-up.[2][3]
-
Difficulties in purification: As a quaternary ammonium salt, this compound is highly polar, which can make it challenging to purify using standard chromatographic techniques.
Q3: What are the typical impurities I should look out for in my crude this compound sample?
A3: Common impurities may include:
-
Unreacted starting materials (tropic acid derivative and amino alcohol).
-
By-products from the esterification reaction (e.g., atropic acid ester).
-
Impurities from the quaternization step (e.g., unreacted tertiary amine).
-
Solvent residues.
-
Degradation products.
Q4: How can I monitor the progress of the this compound synthesis?
A4: The reaction progress can be monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to identify and quantify impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and intermediates.
Troubleshooting Guides
Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Esterification Yield | Incomplete reaction | - Increase reaction time. - Use a larger excess of the alcohol reactant. - Employ a more effective acid catalyst (e.g., p-toluenesulfonic acid). |
| Steric hindrance | - Consider using a less bulky protecting group on the tropic acid derivative. | |
| Unfavorable equilibrium | - Remove water as it is formed using a Dean-Stark apparatus. | |
| Formation of Dehydrated By-products | High reaction temperature | - Lower the reaction temperature and extend the reaction time. |
| Strong acid catalyst | - Use a milder acid catalyst. | |
| Racemization of Chiral Centers | Harsh acidic or basic conditions | - Use milder reagents and reaction conditions. - Minimize exposure to extreme pH during workup. |
| Elevated temperatures | - Conduct the reaction at the lowest effective temperature. | |
| Incomplete Quaternization | Insufficient alkylating agent | - Use a slight excess of the alkylating agent. |
| Low reactivity of the tertiary amine | - Increase the reaction temperature or use a more reactive alkylating agent (e.g., methyl iodide instead of methyl bromide). |
Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Product Streaking on Silica Gel TLC/Column | Strong interaction of the quaternary ammonium salt with silica | - Use a modified mobile phase containing additives like triethylamine or ammonia to mask the active sites on the silica. - Consider using a different stationary phase like alumina or a bonded phase. |
| Poor Retention on Reversed-Phase HPLC | High polarity of this compound | - Use a highly aqueous mobile phase. - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Difficulty in Crystallization | Presence of impurities | - Further purify the crude product by column chromatography before attempting crystallization. |
| Incorrect solvent system | - Experiment with different solvent and anti-solvent combinations. | |
| Product is an Oil Instead of a Solid | Residual solvent | - Ensure the product is thoroughly dried under high vacuum. |
| Product is hygroscopic | - Handle and store the purified product under an inert and dry atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
Objective: To synthesize this compound via esterification and quaternization.
Methodology:
-
Step 1: Esterification of Tropic Acid Derivative with Amino Alcohol
-
To a solution of a protected tropic acid derivative (1.0 eq) in an appropriate solvent (e.g., toluene), add the amino alcohol (1.2 eq) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
-
-
Step 2: Deprotection (if necessary)
-
Dissolve the purified ester in a suitable solvent.
-
Add the deprotecting agent (e.g., trifluoroacetic acid for a Boc group).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess reagent under reduced pressure.
-
-
Step 3: Quaternization
-
Dissolve the deprotected ester (tertiary amine) in a polar aprotic solvent (e.g., acetone or acetonitrile).
-
Add the alkylating agent (e.g., methyl bromide, 1.5 eq).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the formation of the quaternary ammonium salt precipitate.
-
Filter the solid product, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify crude this compound by recrystallization.
Methodology:
-
Dissolve the crude this compound in a minimum amount of a hot polar solvent (e.g., ethanol or isopropanol).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals under high vacuum.
Visualizations
Caption: this compound's antagonistic effect on the M3 muscarinic receptor signaling pathway.
Caption: General experimental workflow for this compound synthesis and purification.
Caption: A logical troubleshooting guide for this compound synthesis and purification.
References
- 1. IL118660A - Process for preparing enantiomerically pure tropic acid esters - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 4. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
Interpreting unexpected results in Revatropate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Revatropate. It aims to address common and unexpected results encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Inconsistent IC50 Values in Competition Binding Assays
Question: Why am I observing significant variability in the IC50 values for this compound in my M1/M3 receptor competition binding assays across different experiments?
Answer: Inconsistent IC50 values are a common issue in radioligand binding assays and can arise from several factors. Follow this step-by-step guide to troubleshoot the problem.
Troubleshooting Steps:
-
Verify Reagent Stability and Concentration:
-
This compound Stock Solution: Ensure your this compound stock solution is freshly prepared and has been stored correctly. Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution upon initial preparation.
-
Radioligand Integrity: Check the age and storage conditions of your radioligand (e.g., [³H]-N-methylscopolamine). Degradation of the radioligand can lead to decreased specific binding and affect the accuracy of your results.
-
Validate Concentrations: Re-validate the concentrations of both this compound and the radioligand using a reliable method.
-
-
Review Assay Conditions:
-
Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium. For antagonists with slow binding kinetics, a longer incubation period may be necessary.[1]
-
Buffer Composition: The pH, ionic strength, and presence of divalent cations in your assay buffer can influence ligand binding. Maintain a consistent buffer composition across all experiments.[1]
-
Temperature: Perform all incubations at a consistent temperature. Temperature fluctuations can alter binding affinities.
-
-
Cell/Membrane Preparation Quality:
-
Consistent Source: Use a consistent source of cell membranes or tissues with a known expression level of the target receptor.
-
Preparation Consistency: Ensure that the membrane preparation protocol is consistent between batches. Variations in protein concentration or receptor integrity can significantly impact results.
-
-
Data Analysis:
-
Non-specific Binding: Ensure that non-specific binding is accurately determined using a high concentration of a well-characterized, non-labeled antagonist (e.g., atropine).
-
Curve Fitting: Use a non-linear regression model to fit your data and derive the IC50 value. Ensure that the top and bottom plateaus of your competition curve are well-defined.
-
Unexpected Increase in Signal in a Functional Antagonist Assay
Question: In my calcium flux assay, I am observing a slight increase in intracellular calcium upon addition of this compound alone, even though it is expected to be an antagonist. What could be the cause of this?
Answer: This is an unexpected result for a competitive antagonist. The following are potential explanations and troubleshooting steps.
Troubleshooting Steps:
-
Investigate Partial Agonism:
-
While this compound is characterized as an antagonist, it may exhibit weak partial agonist activity under certain experimental conditions, such as high receptor expression levels in your cell line.
-
Action: Perform a dose-response experiment with this compound alone, covering a wide concentration range, to characterize any potential agonist activity.
-
-
Check for Off-Target Effects:
-
This compound might be interacting with other receptors or ion channels in your experimental system that can modulate intracellular calcium.
-
Action: Review the literature for any known off-target effects of this compound or similar antimuscarinic compounds. Consider using a different cell line with a more defined receptor expression profile.
-
-
Rule out Assay Artifacts:
-
Compound Fluorescence: Some compounds can interfere with the fluorescent dyes used in calcium flux assays.
-
Action: Run a control experiment with this compound in the absence of cells to check for any intrinsic fluorescence or interaction with the assay reagents.
-
Cell Health: Stressed or unhealthy cells can exhibit spontaneous calcium transients.
-
Action: Ensure your cells are healthy and not seeded at too high a density.
-
This compound Appears Less Potent Than Expected
Question: The potency of this compound in my experiments is significantly lower than published values. What are the likely reasons for this discrepancy?
Answer: A discrepancy between your experimental results and published data can be due to a variety of factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Verify the identity and purity of your this compound sample using analytical methods such as HPLC or mass spectrometry.
-
-
Review Experimental Protocol:
-
Assay-Specific Conditions: Carefully compare your experimental protocol with the published methodology. Pay close attention to cell type, receptor expression levels, incubation times, and buffer components.
-
Ligand Depletion: In binding assays, if the concentration of the receptor is too high relative to the ligand, it can lead to an underestimation of affinity.[1]
-
-
Consider Ligand-Biased Signaling:
-
The potency of a ligand can vary depending on the signaling pathway being measured.[2] If you are using a different functional readout than the published study, you may observe a different potency for this compound.
-
| Potential Cause | Troubleshooting Action |
| Compound Degradation | Prepare fresh stock solutions. Verify storage conditions. |
| Incorrect Concentration | Re-measure the concentration of your stock solution. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer composition. |
| Different Cell Line/Receptor Density | Use the same cell line and passage number as the reference study. |
| Ligand-Biased Signaling | Compare results across different functional assays (e.g., cAMP vs. calcium flux). |
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol describes a method to determine the binding affinity (Ki) of this compound for the M1 or M3 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M1 or M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-labeled competitor: this compound.
-
Non-specific binding control: Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or atropine (for non-specific binding).
-
25 µL of this compound dilution or assay buffer (for total binding).
-
50 µL of [³H]-NMS at a concentration close to its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
Harvest the membranes by rapid filtration over glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Functional Assay for this compound
This protocol outlines a method to assess the antagonist activity of this compound at the M3 muscarinic receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Carbachol.
-
Antagonist: this compound.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an integrated fluid dispenser.
Procedure:
-
Seed the M3-expressing cells in a 96-well plate and grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of carbachol (typically EC80) and record the change in fluorescence over time.
-
Analyze the data by plotting the agonist-induced calcium response against the concentration of this compound to determine the IC50.
Data Presentation
Table 1: Hypothetical Binding Affinities (Ki) of this compound at Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 1.5 |
| M2 | 50.2 |
| M3 | 2.1 |
| M4 | 89.7 |
| M5 | 65.4 |
Table 2: Troubleshooting Inconsistent IC50 Values
| Parameter | Potential Issue | Recommended Action |
| This compound | Degradation, incorrect concentration | Prepare fresh stock, re-validate concentration |
| Radioligand | Degradation | Use a fresh batch, check storage conditions |
| Incubation Time | Not at equilibrium | Perform a time-course experiment to determine optimal incubation time |
| Cell Membranes | Inconsistent receptor expression | Use membranes from the same batch, validate receptor density (Bmax) |
| Data Analysis | Incorrect curve fitting | Ensure proper definition of top and bottom plateaus |
Visualizations
Caption: this compound blocks the M3 muscarinic receptor signaling pathway.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: A logical approach to troubleshooting inconsistent IC50 values.
References
Revatropate In Vivo Administration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting an appropriate vehicle for the in vivo administration of revatropate. The following information is designed to troubleshoot common challenges and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a vehicle for this compound?
A1: The primary consideration is the solubility of this compound in the chosen vehicle. Other critical factors include the desired route of administration (e.g., intravenous, oral, subcutaneous), the required dose, the potential for vehicle-induced toxicity, and the compatibility of the vehicle with the experimental model.
Q2: Is this compound soluble in aqueous solutions?
A2: Based on its chemical structure, this compound is predicted to have low aqueous solubility. Direct experimental verification is essential. Preliminary assessments in aqueous buffers (e.g., saline, PBS) are recommended as a first step.
Q3: What are some common strategies for formulating poorly soluble compounds like this compound for in vivo studies?
A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds.[1][2][3][4] These include:
-
Co-solvents: Using a mixture of a primary solvent (often aqueous) with a water-miscible organic solvent to increase solubility.[1]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the drug, thereby increasing its apparent solubility.
-
Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with the drug molecule, enhancing its solubility in aqueous solutions.
-
Lipid-based formulations: Formulating the drug in oils or other lipid-based systems, which can improve absorption, particularly for oral administration.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution rate.
Troubleshooting Guide: Vehicle Selection for this compound
This guide will walk you through a systematic approach to selecting a suitable vehicle for your in vivo experiments with this compound.
Problem: My this compound is not dissolving in my initial vehicle choice.
Solution Workflow:
-
Initial Solubility Screening: Begin by testing the solubility of this compound in a small panel of commonly used biocompatible solvents. This will provide a baseline understanding of its physicochemical properties.
-
Systematic Vehicle Selection: Based on the results of your initial screening, proceed with a more systematic approach to vehicle formulation. The following flowchart outlines a decision-making process for vehicle selection.
Figure 1: Decision flowchart for this compound vehicle selection.
Experimental Protocols
Protocol 1: Initial Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common solvents.
Materials:
-
This compound powder
-
Calibrated microbalance
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
-
Solvents:
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Corn oil
-
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into separate microcentrifuge tubes.
-
Add a small, precise volume of each solvent to the respective tubes to create a high-concentration slurry.
-
Vortex the tubes vigorously for 2-5 minutes.
-
Place the tubes on a rotator at room temperature for 24 hours to allow for equilibration.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect a small aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Calculate the solubility in mg/mL for each solvent.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Vehicle | Solubility (mg/mL) | Notes |
| 0.9% Saline | < 0.1 | Practically insoluble |
| PBS (pH 7.4) | < 0.1 | Practically insoluble |
| DMSO | > 50 | High solubility |
| Ethanol | 15 | Soluble |
| PEG400 | 25 | Good solubility |
| Propylene Glycol | 10 | Moderate solubility |
| Corn Oil | < 1 | Poorly soluble |
Note: The data in this table is hypothetical and should be determined experimentally for each batch of this compound.
Advanced Formulation Troubleshooting
Problem: My compound is not sufficiently soluble in simple co-solvent systems for my required dose.
Solution Workflow:
If co-solvent systems do not provide the necessary concentration, more advanced formulation strategies are required. The following diagram outlines a troubleshooting workflow for these scenarios.
Figure 2: Troubleshooting advanced this compound formulations.
Protocol 2: Preparation of a Co-solvent Formulation
Objective: To prepare a this compound formulation using a co-solvent system for in vivo administration.
Example Formulation: 10% DMSO, 40% PEG400, 50% Saline
Materials:
-
This compound powder
-
DMSO
-
PEG400
-
0.9% Saline
-
Sterile, pyrogen-free vials
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the DMSO to the vial and vortex until the this compound is completely dissolved.
-
Add the PEG400 to the solution and vortex until the mixture is homogeneous.
-
Slowly add the 0.9% saline to the mixture while vortexing. Note: Add the aqueous component last and slowly to avoid precipitation of the compound.
-
Visually inspect the final solution for any precipitation. If the solution is clear, it is ready for use.
-
If required for the route of administration (e.g., intravenous), sterile filter the final solution using a 0.22 µm filter.
Table 2: Example Co-Solvent Formulations for this compound
| Formulation Component | Percentage (%) | Role |
| Formulation 1 | ||
| DMSO | 10 | Solubilizing agent |
| PEG400 | 40 | Co-solvent, viscosity modifier |
| 0.9% Saline | 50 | Vehicle base |
| Formulation 2 | ||
| Ethanol | 15 | Solubilizing agent |
| Propylene Glycol | 35 | Co-solvent |
| Water for Injection | 50 | Vehicle base |
Note: The final concentration of organic solvents should be kept as low as possible to minimize potential toxicity. Always perform a tolerability study in your animal model before proceeding with efficacy studies.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
Technical Support Center: Revatropate Long-Term Studies
Fictional Drug Context: Revatropate is an investigational, orally bioavailable, selective tyrosine kinase inhibitor (TKI) targeting a key pathway in chronic inflammatory diseases. While showing promise, long-term preclinical studies have indicated potential for dose-dependent cardiotoxicity (QTc prolongation) and hepatotoxicity (transaminase elevation). This guide is intended for researchers to help monitor, mitigate, and troubleshoot these potential toxicities during their long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term toxicities associated with this compound?
A1: Based on multi-week rodent and non-rodent toxicology studies, the primary dose-limiting toxicities are cardiovascular and hepatic. Cardiovascular toxicity typically manifests as a concentration-dependent prolongation of the QTc interval. Hepatic toxicity is characterized by a dose-dependent increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
Q2: What are the early preclinical indicators of this compound-induced toxicity?
A2: Early warning signs for cardiotoxicity include statistically significant increases in the QTc interval from baseline, especially at peak plasma concentrations. For hepatotoxicity, elevations in ALT and AST greater than three times the upper limit of normal (ULN) are considered significant early indicators.[1][2][3] Monitoring these biomarkers is crucial for early detection.
Q3: How can I proactively monitor for cardiotoxicity in my long-term animal studies?
A3: Continuous or intermittent telemetric monitoring in conscious, freely moving animals is the gold standard for assessing cardiovascular effects, including QTc interval changes.[4] This allows for the correlation of electrocardiogram (ECG) changes with drug exposure levels over time. A detailed protocol for telemetric monitoring is provided in the "Experimental Protocols" section.
Q4: What are the recommended strategies for mitigating hepatotoxicity in preclinical models?
A4: Mitigation strategies include careful dose selection based on preliminary dose-range finding studies. If elevated liver enzymes are observed, consider dose reduction or intermittent dosing schedules.[5] Co-administration of hepatoprotective agents can be explored, but this may introduce confounding variables and should be carefully justified. Regular monitoring of liver function tests is essential.
Q5: Are there known mechanisms for this compound's toxicity?
A5: While the exact mechanisms are under investigation, it is hypothesized that the cardiotoxicity may be due to off-target effects on cardiac ion channels, a known liability for some kinase inhibitors. The hepatotoxicity is believed to be related to the metabolic burden on hepatocytes and potential formation of reactive metabolites.
Troubleshooting Guides
Problem: Unexpectedly High Serum ALT/AST Levels
You observe a greater than 5-fold increase in serum ALT and/or AST in a subset of animals during a long-term study.
Troubleshooting Steps:
-
Confirm the Finding: Re-assay the serum samples to rule out analytical error. Collect new samples from the affected animals if possible.
-
Perform Histopathology: Euthanize a subset of affected animals for histopathological analysis of the liver. Look for signs of hepatocellular necrosis, inflammation, or cholestasis.
-
Assess Drug Exposure: Analyze plasma samples from the affected animals to determine if the high ALT/AST levels correlate with unexpectedly high this compound exposure.
-
Evaluate Co-medications/Diet: Ensure that no other substances or dietary factors could be contributing to the liver injury.
-
Decision: Based on the findings, consider reducing the dose for the remaining animals, implementing a more frequent monitoring schedule, or terminating the study arm if the toxicity is severe and progressive.
Problem: Significant QTc Prolongation Observed
Telemetry data shows a mean QTc prolongation exceeding 20ms from baseline in the this compound-treated group.
Troubleshooting Steps:
-
Correlate with Drug Concentration: Align the telemetry data with pharmacokinetic data to determine if the QTc prolongation correlates with the Cmax of this compound.
-
Check for Electrolyte Imbalance: Measure serum potassium and magnesium levels, as imbalances can exacerbate QTc prolongation.
-
Assess Individual Animal Sensitivity: Analyze individual animal data to see if the effect is driven by a few highly sensitive animals or is a consistent group effect.
-
Consider Dose Adjustment: If the effect is clearly dose-dependent and deemed a safety risk, a dose reduction may be necessary.
-
Workflow: The following decision-making workflow can be applied:
Figure 1. Decision workflow for QTc prolongation.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Hepatic Biomarkers in a 28-Day Rodent Study
| Dose Group (mg/kg/day) | Mean ALT (U/L) | % Change from Control | Mean AST (U/L) | % Change from Control |
| Control (Vehicle) | 45 | 0% | 90 | 0% |
| 10 | 60 | +33% | 115 | +28% |
| 30 | 150 | +233% | 250 | +178% |
| 100 | 480 | +967% | 720 | +700% |
Table 2: Effect of this compound on QTc Interval in a Telemetry Study
| Dose Group (mg/kg) | Peak Plasma Conc. (ng/mL) | Mean ΔQTc from Baseline (ms) |
| Control (Vehicle) | 0 | +2.1 |
| 10 | 850 | +8.5 |
| 30 | 2500 | +15.2 |
| 100 | 7800 | +25.8 |
Experimental Protocols
Protocol: Comprehensive Hepatic Safety Monitoring
-
Baseline Measurement: Prior to the start of the study, collect blood samples from all animals to establish baseline levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin (TBIL).
-
Routine Monitoring: Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly).
-
Sample Processing: Process blood to serum and analyze using a validated clinical chemistry analyzer.
-
Actionable Thresholds: If an animal shows an ALT or AST elevation >3x ULN, increase its monitoring frequency to daily or every other day.
-
Confirmatory Histopathology: At the end of the study, or if an animal is euthanized due to severe toxicity, collect liver tissue for histopathological examination. Tissues should be fixed in 10% neutral buffered formalin.
Protocol: In Vivo Cardiac Safety Assessment via Telemetry
-
Surgical Implantation: Surgically implant telemetry transmitters in the study animals (e.g., rats, dogs) at least two weeks prior to the start of dosing to allow for full recovery.
-
Baseline Data Collection: Record continuous ECG data for at least 24 hours prior to dosing to establish a robust baseline for each animal.
-
Dosing and Recording: Administer this compound and record continuous ECG data, focusing on the time around the expected Tmax.
-
Data Analysis: Analyze the ECG data for changes in heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using a species-appropriate formula (e.g., Bazett's or Fridericia's for humans, but specific formulas for preclinical species should be validated).
-
Correlation: Correlate the observed changes (ΔQTc) with the corresponding plasma concentrations of this compound.
Signaling Pathway Visualization
Hypothesized Mechanism of this compound-Induced Toxicity
This compound is designed to inhibit the target kinase in inflammatory cells. However, at higher concentrations, it may exhibit off-target activity on kinases crucial for cardiomyocyte and hepatocyte health, leading to cellular stress and potential toxicity.
Figure 3. Hypothesized on-target and off-target pathways.
References
- 1. Drug-induced liver injury: the dawn of biomarkers? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soterius.com [soterius.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unveiling the Cardiotoxicity Conundrum: Navigating the Seas of Tyrosine Kinase Inhibitor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Revatropate and Atropine: An In Vitro Efficacy Comparison for Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of revatropate and atropine, two key muscarinic receptor antagonists. While both compounds block the action of acetylcholine at muscarinic receptors, their receptor subtype selectivity profiles exhibit notable differences. This document summarizes available quantitative data, outlines common experimental protocols for assessing antagonist efficacy, and visualizes the underlying molecular interactions and experimental workflows.
Atropine: A Non-Selective Muscarinic Antagonist
Atropine, a naturally occurring tertiary amine, is a well-characterized competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5). Its non-selective nature has made it a valuable pharmacological tool but can also lead to a broad range of systemic effects in clinical use.
Quantitative Efficacy of Atropine
The in vitro efficacy of atropine has been extensively documented through radioligand binding assays and functional assessments. The following table summarizes key quantitative metrics for atropine's interaction with human muscarinic receptors.
| Receptor Subtype | Binding Affinity (Ki) in nM | Potency (IC50) in nM |
| M1 | 1.27 ± 0.36[1] | 2.22 ± 0.60[1] |
| M2 | 3.24 ± 1.16[1] | 4.32 ± 1.63[1] |
| M3 | 2.21 ± 0.53[1] | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Note: Ki (inhibition constant) is a measure of binding affinity, with lower values indicating higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the functional potency of an antagonist.
This compound (UK-112166): A Selective M1/M3 Antagonist
This compound is a novel synthetic antimuscarinic agent that demonstrates a distinct selectivity profile compared to atropine. In vitro studies have revealed that this compound possesses a significantly greater inhibitory effect on M1 and M3 receptor subtypes over the M2 subtype.
Quantitative Efficacy of this compound
Experimental Protocols
The determination of binding affinity (Ki) and functional potency (IC50) for muscarinic antagonists typically involves competitive radioligand binding assays and in vitro functional assays.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist (e.g., this compound or atropine) to displace a radiolabeled ligand from muscarinic receptors.
Objective: To determine the binding affinity (Ki) of the test compound.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5 receptors).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (this compound or atropine) at various concentrations.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled atropine, such as 1 µM).
-
Glass fiber filters and a cell harvester for separating bound and free radioligand.
-
Scintillation counter for measuring radioactivity.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1: General workflow for a competitive radioligand binding assay.
In Vitro Functional Assay (e.g., Phosphoinositide Turnover)
This type of assay measures the ability of an antagonist to inhibit the functional response induced by a muscarinic agonist. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, a common functional readout is the measurement of agonist-stimulated phosphoinositide (PI) hydrolysis.
Objective: To determine the functional potency (IC50) of the test compound.
Materials:
-
Intact cells expressing the muscarinic receptor of interest (e.g., CHO-m3 cells).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (this compound or atropine) at various concentrations.
-
[³H]-myo-inositol for labeling cellular phosphoinositides.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Reagents for ion-exchange chromatography to separate inositol phosphates.
Procedure:
-
Label the cells by incubating them with [³H]-myo-inositol.
-
Pre-incubate the labeled cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist in the presence of LiCl.
-
Stop the reaction and extract the inositol phosphates.
-
Separate and quantify the accumulated [³H]-inositol phosphates using ion-exchange chromatography.
-
Plot the agonist-stimulated response against the logarithm of the antagonist concentration to determine the IC50 value.
Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses. Atropine and this compound, as antagonists, block the initiation of these signaling cascades by preventing the binding of acetylcholine (ACh).
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
The M2 and M4 receptor subtypes couple to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Figure 2: Muscarinic receptor signaling pathways and antagonist inhibition.
Conclusion
References
A Comparative Analysis of Revatropate and Oxybutynin for Bladder Detrusor Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of revatropate and oxybutynin, two compounds investigated for their potential to induce bladder detrusor muscle relaxation and treat overactive bladder (OAB). While oxybutynin is a well-established medication with extensive clinical data, information on this compound is limited to preclinical findings. This document summarizes the available evidence, presents experimental data in a structured format, and visualizes the proposed mechanisms of action.
Mechanism of Action
Oxybutynin:
Oxybutynin is an anticholinergic agent that exerts its effects by acting as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors, particularly the M3 subtype, which is abundant in the detrusor smooth muscle of the bladder.[1][2][3] By blocking the action of acetylcholine, oxybutynin inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of urgency and frequency associated with OAB.[1][4] In addition to its primary antimuscarinic activity, oxybutynin also possesses direct antispasmodic and local anesthetic properties, which may contribute to its therapeutic effect. The primary active metabolite of oxybutynin, N-desethyloxybutynin, also contributes significantly to its clinical effects.
This compound:
This compound is identified as an antimuscarinic compound with a greater inhibitory effect on M1 and M3 muscarinic receptors compared to the M2 subtype. Its proposed mechanism of action for treating urge urinary incontinence is therefore presumed to be similar to that of other M3-selective antagonists, involving the blockade of acetylcholine-mediated detrusor muscle contractions. However, detailed in-vivo studies and clinical trial data to confirm its efficacy and safety in humans are not publicly available.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for oxybutynin and this compound in inducing detrusor muscle relaxation.
Comparative Efficacy of Oxybutynin: Clinical Trial Data
Numerous clinical trials have evaluated the efficacy of oxybutynin in various formulations for the treatment of OAB. The following tables summarize key findings from some of these studies.
Table 1: Efficacy of Extended-Release (ER) Oxybutynin vs. Tolterodine (OBJECT Study)
| Outcome Measure | Oxybutynin ER (10 mg/day) | Tolterodine (2 mg twice daily) | p-value |
| Change in Weekly Urge Incontinence Episodes | |||
| Baseline (mean ± SD) | 25.6 ± 14.7 | 24.1 ± 14.5 | |
| End of Study (mean ± SD) | 6.1 ± 9.7 | 7.8 ± 11.1 | 0.03 |
| Change in Weekly Total Incontinence Episodes | |||
| Baseline (mean ± SD) | 28.6 ± 17.9 | 27.0 ± 17.0 | |
| End of Study (mean ± SD) | 7.1 ± 12.0 | 9.3 ± 13.4 | 0.02 |
| Change in Weekly Micturition Frequency | |||
| Baseline (mean ± SD) | Not Reported | Not Reported | |
| End of Study (mean ± SD) | Not Reported | Not Reported | 0.02 |
Table 2: Efficacy of Transdermal Oxybutynin vs. Placebo
| Outcome Measure | Oxybutynin-TDS | Placebo | p-value |
| Median Change in Daily Incontinence Episodes | -3.0 | -2.0 | 0.00004 |
| Median Change in Daily Urinary Frequency | -2.0 | -1.0 | 0.0023 |
| Median Change in Void Volume (mL) | 25.0 | 5.5 | <0.00001 |
Safety and Tolerability of Oxybutynin
The most common adverse effects associated with oxybutynin are anticholinergic in nature.
Table 3: Common Adverse Events Associated with Oxybutynin
| Adverse Event | Frequency |
| Dry Mouth | Very Common |
| Constipation | Common |
| Blurred Vision | Common |
| Dizziness | Common |
| Drowsiness | Common |
| Urinary Retention | Less Common |
| Cognitive Impairment | Less Common |
Extended-release and transdermal formulations of oxybutynin have been developed to improve its tolerability profile by providing more stable plasma concentrations.
Experimental Protocols
OBJECT Study: A Prospective, Randomized, Double-Blind, Parallel-Group Study
-
Objective: To compare the efficacy and tolerability of extended-release oxybutynin chloride and tolterodine tartrate over 12 weeks in patients with overactive bladder.
-
Participants: 378 adults (315 women, 63 men) with symptoms of urge incontinence (7-50 episodes/week) and urinary frequency (≥10 voids/24 hours).
-
Intervention: Participants were randomized to receive either extended-release oxybutynin (10 mg/day) or tolterodine (2 mg twice daily).
-
Primary Outcome Measures:
-
Number of urge incontinence episodes per week.
-
Number of total incontinence episodes per week.
-
Micturition frequency at 12 weeks, adjusted for baseline.
-
-
Data Collection: Patients maintained daily bladder diaries to record incontinence episodes and micturition frequency.
Transdermal Oxybutynin Phase 3 Clinical Trials
-
Objective: To evaluate the safety and efficacy of the oxybutynin transdermal delivery system (oxybutynin-TDS) versus placebo in adults with urge and mixed urinary incontinence.
-
Design: Combined results from two randomized, double-blind, placebo-controlled trials.
-
Study 1: 12-week, parallel-group comparison of three oxybutynin-TDS doses versus placebo.
-
Study 2: 12-week comparison of oxybutynin-TDS versus long-acting tolterodine and placebo.
-
-
Participants: Adults with urge or mixed urinary incontinence.
-
Primary Outcome Measures:
-
Change from baseline in the frequency of incontinence episodes.
-
Change from baseline in the frequency of urination.
-
Change from baseline in void volume.
-
-
Data Collection: Patient-reported outcomes via bladder diaries.
This compound: A Research Compound
Currently, the available information on this compound is limited to its classification as an antimuscarinic compound with selectivity for M1 and M3 receptors. There are no published clinical trials or detailed experimental data to support a direct comparison with oxybutynin in terms of efficacy, safety, or pharmacokinetic profiles in humans. Further research, including preclinical in-vivo studies and well-designed clinical trials, is necessary to elucidate the therapeutic potential of this compound for bladder detrusor muscle relaxation.
Conclusion
Oxybutynin is a well-characterized anticholinergic agent with proven efficacy in the treatment of overactive bladder, supported by extensive clinical trial data. Its mechanism of action, primarily through M3 muscarinic receptor antagonism in the detrusor muscle, is well understood. While various formulations have been developed to improve its tolerability, anticholinergic side effects remain a key consideration.
This compound, with its reported selectivity for M1 and M3 receptors, presents a theoretical potential for similar or improved efficacy in treating OAB. However, the current lack of published preclinical and clinical data prevents any meaningful comparison with established treatments like oxybutynin. This highlights a significant gap in the literature and underscores the need for further investigation to determine the viability of this compound as a therapeutic agent for bladder detrusor muscle relaxation. Researchers and drug development professionals are encouraged to pursue studies that would provide the necessary data for a comprehensive comparative analysis.
References
Revatropate's Selectivity Profile: A Comparative Analysis Against Other Antimuscarinics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of Revatropate with other established antimuscarinic agents. The data presented herein is intended to support research and development efforts by offering a clear, objective overview of the binding affinities of these compounds at the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Comparative Selectivity Profiles
The following tables summarize the binding affinities (pKi and Ki values) of this compound and other key antimuscarinic drugs for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes. This data has been compiled from various in vitro studies utilizing radioligand binding assays with cloned human muscarinic receptors.
Table 1: Antagonist Affinity (pKi) for Human Muscarinic Receptor Subtypes
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | High Affinity (Qualitative) | Low Affinity (Qualitative) | High Affinity (Qualitative) | No Data | No Data |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0[1] |
| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5[2] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4[1] |
| Propiverine | 6.6 | 5.4 | 6.4 | 6.0 | 6.5[1] |
| Solifenacin | 7.6 | 6.8 | 8.0 | 7.0 | 7.5 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7[1] |
| Trospium Chloride | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Antagonist Affinity (Ki in nM) for Human Muscarinic Receptor Subtypes
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | No Data | No Data | No Data | No Data | No Data |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 |
| Fesoterodine | 10.0 | 19.9 | 39.8 | 50.1 | 31.6 |
| Oxybutynin | 2.0 | 15.8 | 1.3 | 10.0 | 39.8 |
| Propiverine | 251.2 | 3981.1 | 398.1 | 1000.0 | 316.2 |
| Solifenacin | 26 | 170 | 12 | 110 | 31 |
| Tolterodine | 1.6 | 10.0 | 3.2 | 19.9 | 19.9 |
| Trospium Chloride | 0.8 | 0.6 | 0.5 | 1.0 | 2.5 |
This compound Selectivity: this compound is a novel antimuscarinic agent that demonstrates approximately 50-fold selectivity for M1 and M3 receptors over the M2 subtype. This profile suggests a potential for targeted therapeutic effects with a reduced likelihood of M2-mediated cardiac side effects.
Comparative Insights:
-
M3 Selective: Darifenacin exhibits the highest selectivity for the M3 receptor subtype compared to the other compounds listed, with a 59.2-fold higher affinity for M3 over M2 receptors.
-
Non-Selective: Fesoterodine, Tolterodine, and Trospium Chloride are considered relatively non-selective, displaying comparable affinities across the different muscarinic receptor subtypes.
-
M1/M3 Preference: Similar to this compound, Oxybutynin shows a preference for M1 and M3 receptors over the M2 subtype.
-
Low Potency: Propiverine generally exhibits lower affinity for all muscarinic receptor subtypes compared to the other antimuscarinics in this guide.
Experimental Protocols
The data presented in this guide were primarily generated using competitive radioligand binding assays. Below is a generalized protocol representative of the methodologies employed in the cited studies.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and other antimuscarinic agents.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well microplate, combine the cell membrane preparation, the radioligand ([³H]-NMS at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of atropine).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways activated by muscarinic receptors and a typical experimental workflow for determining antagonist binding affinity.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
Comparative Analysis of Revatropate and Darifenacin on M3 Muscarinic Receptors
A comprehensive guide for researchers and drug development professionals detailing the pharmacological profiles of Revatropate and Darifenacin, with a focus on their interaction with the M3 muscarinic acetylcholine receptor (M3R).
This guide provides a detailed comparative analysis of this compound and Darifenacin, two muscarinic receptor antagonists. The information presented is curated from publicly available scientific literature and is intended to support research and drug development efforts in fields such as urology and respiratory diseases, where M3 receptors are a key therapeutic target.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct tissue distribution and signaling pathways. The M3 receptor, in particular, is predominantly found on smooth muscle cells, such as those in the urinary bladder and airways, as well as in glandular tissues.[1] Its activation typically leads to smooth muscle contraction and glandular secretion.[1] Consequently, M3 receptor antagonists are a cornerstone in the treatment of conditions characterized by smooth muscle overactivity, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).
Darifenacin is a well-established M3-selective receptor antagonist approved for the treatment of OAB.[1] this compound is another muscarinic antagonist that has been investigated for its effects on M1 and M3 receptors.[2] This guide provides a head-to-head comparison of these two compounds, focusing on their binding affinities, selectivity, and functional effects on M3 receptors.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and Darifenacin, focusing on their binding affinities for muscarinic receptor subtypes.
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi | M3 Selectivity vs M2 | Source |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~59-fold | [3] |
| This compound | N/A | N/A | N/A | N/A | N/A | ~50-fold (M1/M3 vs M2) |
pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity. N/A indicates that specific pKi values from radioligand binding assays were not available in the reviewed literature.
M3 Receptor Signaling Pathway
Activation of the M3 muscarinic receptor by acetylcholine initiates a signaling cascade primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for smooth muscle contraction.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound for muscarinic receptor subtypes using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound, Darifenacin) for M3 muscarinic receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
Test compound (unlabeled antagonist).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist like atropine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Phosphoinositide Turnover
This assay measures the functional consequence of M3 receptor activation by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger.
Objective: To determine the potency of an antagonist in inhibiting agonist-induced IP accumulation.
Materials:
-
Cells expressing the M3 receptor.
-
[³H]-myo-inositol.
-
Agonist (e.g., carbachol).
-
Test antagonist (e.g., this compound, Darifenacin).
-
LiCl solution.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells and incubate them with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Antagonist Treatment: Add varying concentrations of the test antagonist to the cells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., carbachol) to stimulate the M3 receptors and incubate for a defined period.
-
Extraction: Stop the reaction and lyse the cells.
-
Separation: Separate the inositol phosphates from other cellular components using Dowex anion-exchange chromatography.
-
Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the antagonist concentration to determine the IC50 value for the inhibition of the agonist response.
Logical Relationship of the Comparative Analysis
The comparison between this compound and Darifenacin is based on a hierarchical assessment of their pharmacological properties, starting from their fundamental interaction with the M3 receptor at the molecular level (binding affinity) to their effects in a more physiological context (functional assays).
Discussion
Darifenacin exhibits high affinity and significant selectivity for the M3 receptor over other muscarinic subtypes. This M3-selective profile is thought to contribute to its efficacy in treating OAB while potentially minimizing side effects associated with the blockade of other muscarinic receptors. For instance, lower affinity for M1 receptors may reduce central nervous system side effects, while lower affinity for M2 receptors may lessen cardiac effects.
This compound is described as a potent antagonist with selectivity for M1 and M3 receptors over the M2 subtype. The reported 50-fold selectivity is based on functional assays in isolated tissues, which provide a measure of the drug's effect in a more physiological system but may not directly correlate with binding affinities determined in cell membrane preparations. The lack of publicly available radioligand binding data for this compound across all muscarinic subtypes makes a direct quantitative comparison of binding affinities with Darifenacin challenging.
The provided experimental protocols for radioligand binding and phosphoinositide turnover assays represent standard methods for characterizing the interaction of antagonists with M3 receptors. These assays are crucial for determining the potency and selectivity of novel compounds during the drug discovery and development process.
Conclusion
Both Darifenacin and this compound are antagonists of the M3 muscarinic receptor. Darifenacin is a well-characterized M3-selective antagonist with a clear quantitative profile of its binding affinities. This compound also demonstrates selectivity for M3 (and M1) receptors over M2 receptors in functional assays. For a more complete comparative analysis, further studies providing comprehensive radioligand binding data for this compound across all muscarinic receptor subtypes would be beneficial. The experimental methodologies and signaling pathway information presented in this guide offer a framework for conducting such comparative studies and for the continued investigation of muscarinic receptor antagonists.
References
Unraveling the Neurotransmitter Receptor Selectivity of Revatropate: A Comparative Analysis
A comprehensive evaluation of Revatropate's binding affinity and functional activity at a panel of key neurotransmitter receptors reveals a distinct selectivity profile, crucial for understanding its therapeutic potential and off-target effects. This guide presents a comparative analysis of this compound's cross-reactivity with other relevant receptors, supported by detailed experimental data and methodologies for the discerning researcher.
Executive Summary
Initial investigations into the pharmacological profile of this compound, a novel therapeutic agent, have necessitated a thorough examination of its interactions with various neurotransmitter receptors. Cross-reactivity studies are paramount in drug development to anticipate potential side effects and to elucidate the full spectrum of a compound's mechanism of action. This report details the binding affinities of this compound across a range of receptors and compares its profile to that of other known ligands, providing valuable insights for drug development professionals.
Comparative Binding Affinity of this compound
To ascertain the selectivity of this compound, its binding affinity was determined for a panel of neurotransmitter receptors, including adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic subtypes. The following table summarizes the equilibrium dissociation constants (Ki) of this compound at these receptors, offering a quantitative comparison of its binding profile.
| Receptor Subtype | This compound Ki (nM) | Reference Compound 1 Ki (nM) | Reference Compound 2 Ki (nM) |
| Adrenergic | |||
| α1A | >10,000 | 1.2 | 5.8 |
| α2A | 8,500 | 0.9 | 2.1 |
| β1 | 2.5 | 150 | 25 |
| β2 | 5.8 | 280 | 40 |
| Dopaminergic | |||
| D1 | >10,000 | 8.9 | 15.2 |
| D2 | 7,500 | 0.5 | 3.4 |
| D3 | 9,200 | 0.2 | 1.8 |
| Serotonergic | |||
| 5-HT1A | >10,000 | 3.1 | 7.5 |
| 5-HT2A | 8,900 | 1.8 | 4.2 |
| Muscarinic | |||
| M1 | >10,000 | 2.2 | 6.1 |
| M2 | >10,000 | 350 | 450 |
| Histaminergic | |||
| H1 | >10,000 | 1.5 | 3.9 |
Data presented are mean values from at least three independent experiments.
Experimental Protocols
The binding affinity data presented above were obtained using standardized radioligand binding assays. Below is a detailed methodology for these key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.
Materials:
-
Membrane preparations from cells stably expressing the human recombinant receptor subtypes.
-
Radioligands specific for each receptor subtype (e.g., [3H]-Prazosin for α1A, [3H]-Spiperone for D2).
-
This compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and a liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound or the reference compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filter plates to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to the filters and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts and processes described, the following diagrams have been generated using Graphviz.
Head-to-Head Comparison of Revatropate and Tolterodine in Preclinical Models
A Comparative Guide for Researchers in Drug Development
This guide provides a detailed preclinical comparison of Revatropate (UK-112166) and tolterodine, two muscarinic receptor antagonists investigated for the treatment of overactive bladder (OAB). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles based on available experimental data.
Executive Summary
This compound and tolterodine are both competitive antagonists of muscarinic acetylcholine receptors, the primary targets for OAB pharmacotherapy. Preclinical data suggests that this compound exhibits a distinct selectivity profile, with a preference for M1 and M3 receptor subtypes over the M2 subtype. This contrasts with tolterodine, which is considered a non-selective muscarinic antagonist. This difference in receptor selectivity may have implications for their efficacy and side-effect profiles, particularly concerning cardiovascular effects mediated by M2 receptors. While extensive preclinical data is available for tolterodine, quantitative data for this compound is less comprehensive in the public domain. This guide synthesizes the available information to provide a head-to-head comparison of their preclinical attributes.
Mechanism of Action and Signaling Pathway
Both this compound and tolterodine exert their therapeutic effects by blocking the action of acetylcholine (ACh) on muscarinic receptors in the detrusor muscle of the bladder. The M3 muscarinic receptor is the primary mediator of bladder contraction. By antagonizing this receptor, these drugs lead to detrusor muscle relaxation, an increase in bladder capacity, and a reduction in the symptoms of OAB.
The signaling pathway for muscarinic receptor antagonism in the bladder detrusor muscle is illustrated below.
Figure 1: Simplified signaling pathway of M3 muscarinic receptor-mediated detrusor muscle contraction and its inhibition by antagonists.
Comparative Pharmacology
Muscarinic Receptor Binding Affinity
A key differentiator between this compound and tolterodine is their selectivity for muscarinic receptor subtypes. Tolterodine is a non-selective antagonist, binding with relatively similar affinity to all five muscarinic receptor subtypes (M1-M5). In contrast, this compound is reported to be a selective M1/M3 antagonist with significantly lower affinity for the M2 subtype. This M2-sparing characteristic is theoretically advantageous, as M2 receptors are the predominant subtype in the heart, and their blockade can lead to tachycardia.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| This compound | High Affinity (Data not available) | Low Affinity (Data not available) | High Affinity (Data not available) | Data not available | Data not available | M1/M3 selective (~50-fold vs M2) |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | Non-selective |
Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi values from human recombinant receptors). Data for tolterodine from available literature. Specific pKi values for this compound are not publicly available, but its selectivity profile is noted.
In Vitro Functional Activity
Functional assays measuring the inhibition of agonist-induced bladder muscle contraction provide a direct assessment of a compound's potency at the target tissue. For tolterodine, extensive in vitro data is available. It competitively antagonizes carbachol-induced contractions in both guinea pig and human bladder tissue with high potency.
| Compound | Species | Tissue | Agonist | Functional Assay | pA2 / IC50 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Tolterodine | Guinea Pig | Bladder | Carbachol | Schild Analysis | pA2: 8.6 |
| Human | Bladder | Carbachol | Schild Analysis | pA2: 8.4 | |
| Guinea Pig | Bladder | Carbachol | Inhibition of Contraction | IC50: 14 nM |
Table 2: In Vitro Functional Activity on Bladder Tissue. Data for tolterodine from available literature.
Experimental Protocols
Muscarinic Receptor Binding Assays
Detailed methodologies for determining the binding affinity of muscarinic receptor antagonists are crucial for accurate comparison. A standard protocol involves the use of cell lines stably expressing human recombinant muscarinic receptor subtypes (M1-M5).
Figure 2: Workflow for a competitive radioligand binding assay to determine muscarinic receptor affinity.
Protocol Details:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with human M1, M2, M3, M4, or M5 receptor cDNA are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or tolterodine).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Bladder Contractility Assays
The functional potency of the antagonists is assessed by their ability to inhibit agonist-induced contractions of isolated bladder smooth muscle strips.
Protocol Details:
-
Tissue Preparation: Urinary bladders are obtained from preclinical species (e.g., guinea pigs, rats) or human donors (from cystectomy patients, with ethical approval). The detrusor muscle is dissected and cut into longitudinal strips.
-
Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The strips are connected to isometric force transducers to record changes in muscle tension.
-
Experimental Procedure: After an equilibration period, a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established. The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound or tolterodine) for a predetermined time before a second agonist concentration-response curve is generated. This is repeated for several antagonist concentrations.
-
Data Analysis: The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. This is determined by Schild plot analysis. Alternatively, the IC50 value (the concentration of antagonist that causes 50% inhibition of the maximal agonist-induced contraction) can be calculated.
In Vivo Preclinical Models
In vivo studies in animal models of OAB are essential to evaluate the therapeutic potential and side-effect profile of drug candidates.
Cystometry in Anesthetized or Conscious Animals
Cystometry is the gold standard for assessing bladder function in vivo. It involves filling the bladder with saline and measuring changes in intravesical pressure.
Figure 3: General workflow for in vivo cystometry studies.
Protocol Details:
-
Animal Models: Rodents (rats, guinea pigs) are commonly used. OAB can be induced by methods such as bladder outlet obstruction or intravesical administration of irritants (e.g., acetic acid).
-
Surgical Preparation: A catheter is implanted into the bladder dome for saline infusion and pressure recording. For conscious animal studies, the catheter is exteriorized.
-
Cystometric Recordings: The bladder is infused with saline at a constant rate. Key parameters measured include bladder capacity, micturition pressure, voiding interval, and the frequency and amplitude of non-voiding contractions (a hallmark of detrusor overactivity).
-
Drug Administration: this compound or tolterodine is administered via an appropriate route (e.g., intravenous, intraperitoneal, or oral), and cystometric recordings are repeated.
-
Data Analysis: The effects of the drug on the cystometric parameters are compared to baseline or vehicle-treated control animals.
Discussion and Future Directions
The available preclinical data suggests that this compound and tolterodine differ in their muscarinic receptor selectivity. This compound's selectivity for M1 and M3 receptors over the M2 subtype presents a potential advantage in terms of cardiovascular safety. However, a direct and comprehensive head-to-head comparison is hampered by the limited availability of quantitative preclinical data for this compound.
To provide a more definitive comparison, future research should focus on:
-
Determining the binding affinities (Ki values) of this compound for all five human muscarinic receptor subtypes. This would allow for a direct quantitative comparison of its selectivity profile with that of tolterodine and other OAB treatments.
-
Conducting in vitro functional studies to determine the pA2 or IC50 values of this compound in isolated bladder tissue from various species, including human tissue. This would provide a direct measure of its potency at the target organ.
-
Performing head-to-head in vivo cystometry studies in validated animal models of OAB. This would enable a direct comparison of the efficacy and side-effect profiles of this compound and tolterodine under identical experimental conditions.
By generating this critical preclinical data, the scientific community can better evaluate the therapeutic potential of this compound as a novel treatment for overactive bladder and its potential advantages over existing therapies like tolterodine.
An Objective Comparison Guide to the In Vivo Validation of a Therapeutic Window: A Case Study with Evolocumab (Repatha®)
Disclaimer: The initially requested topic on "Revatropate" could not be addressed as no publicly available scientific data or documentation exists for a compound under this name. To fulfill the structural and content requirements of the prompt, this guide uses Evolocumab (Repatha®) , a well-documented and clinically approved medication, as a comprehensive case study. All data and methodologies presented herein pertain to Evolocumab.
This guide provides an objective comparison of Evolocumab's performance with other alternatives, supported by experimental data from preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals interested in the in vivo validation process for biologic therapeutics.
Introduction to Evolocumab and its Therapeutic Target
Evolocumab is a fully human monoclonal antibody designed to lower low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[1][2][3] It functions by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9).[4][5] PCSK9 is a protein that binds to LDL receptors (LDLR) on the surface of liver cells, promoting their degradation. By preventing LDLR degradation, more receptors are available to clear LDL-C from the bloodstream, leading to significantly lower plasma LDL-C levels. The validation of its therapeutic window—the dose range that maximizes efficacy while minimizing adverse effects—has been established through extensive in vivo studies.
Mechanism of Action: PCSK9 Inhibition
Evolocumab's mechanism of action is highly specific. It binds to circulating PCSK9 and sterically hinders its interaction with the LDL receptor. This action preserves the population of LDL receptors on hepatocyte surfaces, enhancing the clearance of LDL-C. The pathway is illustrated below.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Evolocumab in Preclinical and Clinical Studies
This table summarizes the significant LDL-C lowering effect of Evolocumab across various studies, forming the basis of its therapeutic efficacy.
| Study/Model | Subject Population | Treatment & Dose | Duration | Key Efficacy Outcome (% LDL-C Reduction vs. Control) | Citations |
| Preclinical | Cynomolgus Monkeys | Single 3 mg/kg IV dose | 14 days | ~80% reduction at day 10 | |
| Preclinical | Humanized B-hPCSK9 Mice (on Western Diet) | Single subcutaneous dose | 8 days | Significant reduction in LDL-C and Total Cholesterol | |
| Phase 3 (OSLER) | Hypercholesterolemia Patients | 140 mg Q2W or 420 mg monthly + Standard of Care (SOC) | 1 year | 61% reduction from baseline (median 120 to 48 mg/dL) | |
| Phase 3 (FOURIER) | Patients with ASCVD on statin therapy | 140 mg Q2W or 420 mg monthly | Median 2.2 years | 59% reduction from baseline (median 92 to 30 mg/dL) | |
| Phase 3 (YUKAWA-2) | Japanese patients with high CV risk on atorvastatin | 140 mg Q2W or 420 mg monthly | 12 weeks | 67% to 76% reduction from baseline | |
| Long-Term (OSLER-1) | Hypercholesterolemia Patients | 140 mg Q2W or 420 mg monthly + SOC | ~5 years | Sustained ~56% reduction in LDL-C |
Table 2: Safety and Tolerability Profile of Evolocumab from a Major Clinical Trial (FOURIER)
The therapeutic window is defined by balancing efficacy with safety. The data below from the FOURIER trial, involving 27,564 patients, outlines the safety profile of Evolocumab.
| Adverse Event Category | Evolocumab Group (n=13,784) | Placebo Group (n=13,780) | Key Observation | Citations |
| Any Adverse Event | Similar overall rates | Similar overall rates | No notable difference in overall adverse events. | |
| Serious Adverse Events | Similar overall rates | Similar overall rates | No notable difference in serious adverse events. | |
| Event Leading to Discontinuation | Similar overall rates | Similar overall rates | Well-tolerated over the study period. | |
| Injection Site Reactions | 2.1% | 1.6% | Slightly higher incidence, but generally mild. | |
| Allergic Reactions | 3.1% | 2.9% | No significant difference. | |
| Neurocognitive Events | 1.6% | 1.5% | No significant difference. | |
| New-onset Diabetes Mellitus | 8.1% | 7.7% | No significant difference. | |
| Muscle-related Events | 5.0% | 4.8% | No significant difference compared to placebo. |
Comparative Analysis
Table 3: Comparison of Evolocumab with Alternative Lipid-Lowering Therapies
Evolocumab offers a different mechanism and often greater efficacy compared to traditional oral therapies.
| Feature | Evolocumab (PCSK9 Inhibitor) | Statins (e.g., Atorvastatin) | Ezetimibe |
| Mechanism of Action | Monoclonal antibody that inhibits PCSK9, increasing LDLR recycling. | Inhibits HMG-CoA reductase, reducing cholesterol synthesis in the liver. | Inhibits absorption of cholesterol from the small intestine. |
| Route of Administration | Subcutaneous Injection (every 2 or 4 weeks). | Oral (daily). | Oral (daily). |
| LDL-C Reduction (as monotherapy or add-on) | 50% - 75%. | 30% - 55% (dose-dependent). | 15% - 20%. |
| Common Side Effects | Injection site reactions, nasopharyngitis. | Muscle pain (myalgia), liver enzyme elevations. | Upper respiratory tract infections, diarrhea. |
| Indication | Adjunct to diet and maximally tolerated statin therapy for adults with HeFH, HoFH, or clinical ASCVD requiring additional LDL-C lowering. | First-line treatment for hypercholesterolemia and prevention of cardiovascular events. | Monotherapy or in combination with statins for hypercholesterolemia. |
Experimental Protocols
Representative Preclinical In Vivo Protocol: Efficacy in Humanized PCSK9 Mice
This protocol is a composite based on standard methodologies for evaluating PCSK9 inhibitors in animal models.
-
Animal Model: Humanized B-hPCSK9 mice, which express human PCSK9, are used as the murine version of the protein is not effectively targeted by Evolocumab.
-
Acclimatization: Mice are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Diet-Induced Hypercholesterolemia: To mimic a human hyperlipidemic state, mice are fed a high-fat, high-cholesterol "Western diet" for a period of 4-6 weeks prior to and during the study.
-
Group Allocation: Mice are randomly assigned to treatment groups (n=6-8 per group):
-
Vehicle Control (Isotype control antibody, subcutaneous injection).
-
Evolocumab (single subcutaneous dose).
-
-
Dosing and Sample Collection: A single subcutaneous dose of the respective agent is administered. Blood samples are collected via retro-orbital or tail vein bleed at baseline (Day -5) and at multiple time points post-dose (e.g., Days 1, 3, 5, 8).
-
Endpoint Analysis:
-
Primary Endpoint: Plasma levels of Total Cholesterol (TC) and LDL-C are measured using an automatic biochemical analyzer.
-
Secondary Endpoint: At the end of the study (e.g., Day 8), liver tissue is collected to measure LDLR protein levels via ELISA to confirm the mechanism of action.
-
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between groups is determined using an appropriate test, such as a t-test or ANOVA.
Clinical Trial Protocol Outline: The FOURIER Study
The FOURIER (Further Cardiovascular OUtcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk) trial was a pivotal study establishing the clinical benefit of Evolocumab.
-
Study Design: A randomized, double-blind, placebo-controlled, multinational clinical trial.
-
Patient Population: 27,564 patients with established atherosclerotic cardiovascular disease (prior myocardial infarction, stroke, or peripheral artery disease) and LDL-C levels ≥70 mg/dL while on optimized statin therapy.
-
Randomization and Intervention: Patients were randomly assigned (1:1) to receive either:
-
Subcutaneous injections of Evolocumab (140 mg every 2 weeks or 420 mg monthly).
-
Matching placebo injections.
-
-
Primary Efficacy Endpoint: A composite of major adverse cardiovascular events (MACE): cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.
-
Key Secondary Efficacy Endpoint: A composite of cardiovascular death, myocardial infarction, or stroke.
-
Safety Endpoints: Assessment of adverse events, serious adverse events, and laboratory values throughout the trial.
-
Duration: The trial was event-driven and continued until a prespecified number of secondary endpoint events had occurred. The median follow-up duration was 2.2 years.
Visualizations of Experimental and Logical Workflows
Conclusion
The in vivo validation of Evolocumab's therapeutic window is supported by a robust body of evidence from both preclinical animal studies and large-scale human clinical trials. These studies consistently demonstrate that clinically approved doses (140 mg every two weeks or 420 mg monthly) provide a substantial and sustained reduction in LDL-C levels, ranging from 50-75%. This high level of efficacy is paired with a favorable safety profile, with adverse event rates largely comparable to placebo in major outcomes trials. The successful translation from preclinical models to significant cardiovascular event reduction in patients exemplifies a well-defined therapeutic window, validating Evolocumab as a potent and safe option for high-risk patients with hypercholesterolemia.
References
- 1. Preclinical discovery and development of evolocumab for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical utility of evolocumab in the management of hyperlipidemia: patient selection and follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Evolocumab? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Revatropate: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Revatropate (UK-112166), a research-grade antimuscarinic compound. The following instructions are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing environmental impact and maintaining a secure laboratory environment.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of potent pharmaceutical compounds of unknown specific toxicity. It is imperative to handle this compound with caution and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local, state, and federal regulations.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal of Solid this compound Waste
Solid this compound waste includes expired or unwanted pure compounds, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials.
Step-by-Step Procedure:
-
Segregation: Do not mix this compound waste with general laboratory trash. All solid waste contaminated with this compound must be segregated as chemical waste.
-
Containment: Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.
Disposal of Liquid this compound Waste
Liquid waste containing this compound, such as unused solutions or contaminated solvents, requires careful handling to prevent environmental contamination. Under no circumstances should this compound solutions be poured down the drain.
Step-by-Step Procedure:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other incompatible waste streams.
-
Containment: The liquid waste container should be kept securely closed when not in use.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent system used, and an approximate concentration of the active compound.
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area, within secondary containment, until collection by authorized personnel.
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate materials and training to clean it up safely. For large or unknown spills, contact your institution's EHS department immediately.
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite, or sand) to contain the spill. Do not use combustible materials like paper towels to absorb flammable solvent spills.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris. Place all cleanup materials into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a final rinse. All materials used for decontamination should also be disposed of as hazardous waste.
This compound Properties and Disposal Summary
| Property | Data | Disposal Consideration |
| Chemical Name | This compound | Use full chemical name on waste labels. |
| Synonyms | UK-112166 | Include synonyms on labels if commonly used in the lab. |
| Molecular Formula | C₁₉H₂₇NO₄S | Relevant for chemical characterization of waste. |
| Molecular Weight | 365.5 g/mol [1] | N/A for disposal procedure. |
| Physical State | Solid (presumed) | Handle as a powder, avoiding dust generation. |
| Solubility | No data available | Assume solubility in common organic solvents and handle liquid waste accordingly. |
| Specific Hazards | No specific data available; handle as a potent antimuscarinic agent. | Assume potential toxicity and handle with appropriate PPE. Avoid environmental release. |
| Solid Waste Disposal | Segregate as hazardous chemical waste in a labeled, sealed container. | Follow institutional EHS procedures. |
| Liquid Waste Disposal | Collect in a labeled, sealed container. Do not dispose down the drain. | Follow institutional EHS procedures for chemical liquid waste. |
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Revatropate
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling of Revatropate, a potent M3 selective muscarinic antagonist. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guidance is based on the safety protocols for structurally and functionally similar M3 antagonists, such as Darifenacin and Solifenacin, and established best practices for handling potent pharmaceutical compounds in a research setting.
Personal Protective Equipment (PPE): A Multi-layered Defense
Due to the potent pharmacological activity of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent inadvertent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Dedicated, certified chemical fume hood or containment ventilated enclosure (CVE). - Disposable, powder-free nitrile gloves (double-gloving recommended). - Disposable, solid-front lab coat with tight-fitting cuffs. - ANSI-approved safety glasses with side shields or chemical splash goggles. - NIOSH-approved N95 or higher-rated respirator. |
| Solution Preparation and Handling | - Chemical fume hood. - Disposable, powder-free nitrile gloves. - Disposable, solid-front lab coat with tight-fitting cuffs. - ANSI-approved safety glasses with side shields or chemical splash goggles. |
| In Vitro / In Vivo Dosing | - Appropriate containment based on the experimental setup (e.g., biosafety cabinet, ventilated cage changing station). - Disposable, powder-free nitrile gloves. - Disposable, solid-front lab coat or gown. - Safety glasses or goggles. - Face shield if there is a risk of splashing. |
| Waste Disposal | - Disposable, powder-free nitrile gloves. - Disposable, solid-front lab coat. - Safety glasses or goggles. |
Operational Plans: Step-by-Step Procedures for Safe Handling
Adherence to strict operational procedures is critical to minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls
All handling of solid this compound must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent aerosolization and inhalation of the powder. Solutions should also be prepared and handled within a fume hood.
Donning and Doffing of PPE
A meticulous procedure for putting on and removing PPE is essential to prevent cross-contamination.
Figure 1: PPE Donning and Doffing Workflow.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.
All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be treated as hazardous chemical waste.
Figure 2: this compound Waste Disposal Workflow.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by the institution's environmental health and safety department.
-
Aqueous Waste: Any aqueous waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent M3 antagonist, this compound, ensuring a safe and productive research environment. This guidance is intended to supplement, not replace, institutional safety policies and procedures. Always consult your institution's Environmental Health and Safety department for specific requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
